Pseudopelletierine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSKVCZXBAWLZ-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-70-5 | |
| Record name | Pseudopelletierine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOPELLETIERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USN3FV3Z9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Pseudopelletierine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the history of the discovery and isolation of pseudopelletierine, a prominent alkaloid found in the root bark of the pomegranate tree (Punica granatum). The document details the initial discovery by Charles Tanret, the structural elucidation by A. Piccinini, and modern methods of isolation and synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and logical diagrams to facilitate a deeper understanding of this significant natural product.
Introduction
This compound is a tropane alkaloid and the main alkaloid present in the root bark of the pomegranate tree, Punica granatum[1]. It is accompanied by at least three other alkaloids: pelletierine, isopelletierine, and methylpelletierine[1]. The discovery and structural elucidation of this compound in the late 19th century marked a significant milestone in the field of alkaloid chemistry. This guide will delve into the historical context of its discovery, the evolution of its isolation and synthesis, and its chemical properties.
The Discovery of this compound
The initial discovery of the alkaloids in pomegranate root bark is credited to the French pharmacist and chemist, Charles Joseph Tanret, in the late 1870s and early 1880s[2]. In his publications in the Comptes Rendus de l'Académie des Sciences, Tanret described the isolation of four distinct basic compounds from the bark[2]. In honor of the pioneering alkaloid chemist Pierre-Joseph Pelletier, he named these compounds pelletierine, isopelletierine, methylpelletierine, and this compound[2].
Historical Isolation Method of Tanret (circa 1880)
-
Extraction : The dried and powdered root bark of Punica granatum would be subjected to extraction with an acidified aqueous solution to protonate the alkaloids and render them soluble.
-
Basification and Solvent Extraction : The acidic extract would then be made alkaline to deprotonate the alkaloid salts, converting them into their free base forms. These less polar free bases could then be extracted into an immiscible organic solvent such as chloroform or ether.
-
Purification : The crude alkaloid mixture obtained after solvent evaporation would then be subjected to further purification, likely involving repeated acid-base extractions and crystallization of their salts.
This foundational work by Tanret laid the groundwork for future investigations into the chemical nature of these pomegranate alkaloids.
Structural Elucidation
The determination of the chemical structure of this compound was a significant challenge in the pre-spectroscopic era of organic chemistry. An initial proposed structure was later proven to be incorrect. The correct atomic connectivity of this compound was established in 1899 by A. Piccinini, a collaborator of Ciamician.
Piccinini's Oxidative Degradation (1899)
Piccinini's key experiment involved the oxidative cleavage of the this compound backbone. Through a series of degradation steps, he was able to obtain suberic acid (octanedioic acid). This finding was crucial as it revealed the eight-carbon chain that forms the bicyclic core of the molecule. While the detailed experimental conditions from his 1899 publication in Gazzetta Chimica Italiana are not fully accessible, the principle of this chemical degradation was a cornerstone of structural elucidation at the time.
The logical relationship between this compound and its degradation product, suberic acid, is illustrated in the following diagram:
Caption: Oxidative degradation of this compound to suberic acid.
Modern Isolation and Synthesis
While the historical methods were groundbreaking, modern techniques for obtaining this compound are more efficient and reliable. Today, researchers have the option of either isolating the compound from its natural source or synthesizing it in the laboratory.
Modern Isolation from Punica granatum
A contemporary method for isolating this compound from pomegranate root bark involves a systematic extraction and purification process. A described procedure reports a yield of approximately 0.03% from the dried root bark.
Experimental Protocol:
-
Extraction : The powdered root bark is typically subjected to an aqueous extraction to selectively remove the alkaloids.
-
Purification : The aqueous extract is then extracted with an organic solvent like chloroform. The combined organic phases are dried and the solvent is evaporated to yield a crude extract.
-
Chromatography : The crude extract is then purified by column chromatography on silica gel. The fractions containing this compound are identified using thin-layer chromatography (TLC) with a suitable visualizing agent such as Dragendorff reagent.
-
Crystallization : The purified fractions are combined, and the solvent is removed under reduced pressure to yield crystalline this compound.
Robinson-Schöpf Synthesis
For obtaining larger quantities of this compound, the Robinson-Schöpf synthesis is the preferred method. This one-pot reaction involves a double Mannich reaction under mild, so-called "physiological" conditions and can achieve yields of up to 70%. The synthesis is a homolog of the classical Robinson tropinone synthesis.
Experimental Protocol (from Organic Syntheses):
This procedure is adapted from a verified method published in Organic Syntheses.
Reagents:
-
Glutaraldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium hydrogen phosphate dodecahydrate
-
Sodium hydroxide
Procedure:
-
A solution of glutaraldehyde is prepared.
-
To this solution, aqueous solutions of methylamine hydrochloride, acetonedicarboxylic acid, and a phosphate buffer (prepared from disodium hydrogen phosphate and sodium hydroxide) are added in order.
-
The pH of the solution is initially around 2.5 and increases to approximately 4.5 after stirring under a nitrogen atmosphere for 24 hours. During this time, carbon dioxide is evolved.
-
The reaction mixture is then processed to isolate the this compound, which may involve extraction and crystallization.
The workflow for the Robinson-Schöpf synthesis is depicted in the following diagram:
Caption: Workflow for the Robinson-Schöpf synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data related to the isolation and properties of this compound.
| Parameter | Value | Source |
| Isolation Yield | ||
| From Punica granatum root bark | 1.8 g/kg (0.18%) | |
| From Punica granatum root bark (modern method) | 0.03% | |
| Physical Properties | ||
| Molecular Formula | C₉H₁₅NO | |
| Molar Mass | 153.22 g/mol | |
| Melting Point | 54 °C | |
| Melting Point (from ligroin) | 64-65 °C | |
| Melting Point (hemihydrate) | 47-48.5 °C | |
| Boiling Point | Sublimes at 40 °C (0.3 mmHg) |
Pomegranate Alkaloids: A Comparative Overview
This compound is part of a family of related alkaloids found in the pomegranate tree. The structural relationships between these compounds are important for understanding their biosynthesis and chemical properties.
Caption: Logical relationship of the main pomegranate alkaloids.
Conclusion
The journey of this compound from its discovery in the 19th century to its efficient synthesis in the 20th century showcases the advancement of organic chemistry. This technical guide has provided a detailed account of its history, from the pioneering work of Tanret and Piccinini to the elegant and practical Robinson-Schöpf synthesis. The provided experimental protocols, quantitative data, and diagrams offer a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development.
References
A Technical Guide to the Natural Sources of Pseudopelletierine in Punica granatum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punica granatum L., commonly known as the pomegranate, belongs to the Lythraceae family and has been cultivated for millennia for its fruit and medicinal properties. Beyond its well-documented antioxidant-rich polyphenols, the plant is a notable source of a distinct class of piperidine alkaloids. These alkaloids are primarily concentrated in the bark tissues and possess significant biological activities.
This technical guide focuses on pseudopelletierine, the principal alkaloid found within the root and stem bark of P. granatum[1][2]. This compound (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) is a structural homologue of tropinone and has served as a crucial starting material in historical chemical syntheses, such as the synthesis of cyclooctatetraene[1]. Understanding its natural sources, concentration, biosynthesis, and extraction is vital for researchers exploring its pharmacological potential or utilizing it as a chemical scaffold.
Natural Occurrence and Distribution
The primary reservoirs of this compound and its related alkaloids in Punica granatum are the bark tissues.
-
Root Bark : The root bark is consistently cited as the most significant source of this compound[1][2]. It contains the highest concentration of the total alkaloid mixture.
-
Stem Bark : The stem bark also contains these alkaloids, often in comparable, though sometimes slightly lower, concentrations to the root bark. For commercial drug sourcing, a mixture of stem and root barks is common.
-
Other Tissues : While the fruit peel (rind) and other parts of the plant contain a vast array of phytochemicals, including tannins and flavonoids, they are not significant sources of the piperidine alkaloids which characterize the bark. The alkaloids are largely absent from the fruit rind.
In addition to this compound, the bark contains at least three other major related alkaloids: pelletierine, isopelletierine, and N-methylpelletierine.
Quantitative Analysis
The concentration of this compound in P. granatum bark can vary. Data from literature indicates a range of potential yields, reflecting differences in plant variety, age, growing conditions, and extraction methodology. This compound is consistently the most abundant alkaloid in the root bark.
| Plant Part | Alkaloid | Concentration / Yield | Method of Analysis | Reference |
| Raw Root Bark | This compound | 1.8 g/kg (0.18%) | Gravimetric (Post-extraction) | |
| Raw Root Bark | Pelletierine | 0.52 g/kg (0.052%) | Gravimetric (Post-extraction) | |
| Raw Root Bark | N-Methylpelletierine | 0.20 g/kg (0.020%) | Gravimetric (Post-extraction) | |
| Raw Root Bark | Isopelletierine | 0.01 g/kg (0.001%) | Gravimetric (Post-extraction) | |
| Dried Root Bark | This compound | 0.34 g/kg (0.034%) | Column Chromatography | |
| Good Quality Bark | Total Alkaloids | 5.0 - 10.0 g/kg (0.5% - 1.0%) | Titration / Gravimetric |
Biosynthesis of this compound
The biosynthesis of this compound in Punica granatum is a classic example of piperidine alkaloid formation, originating from the amino acid L-lysine and acetate. The pathway bears a remarkable similarity to the biomimetic Robinson-Schöpf chemical synthesis.
The key steps are:
-
Decarboxylation of L-Lysine : The pathway initiates with the enzymatic decarboxylation of L-lysine to form the diamine cadaverine.
-
Oxidative Deamination and Cyclization : Cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase, to yield 5-aminopentanal. This intermediate spontaneously cyclizes through intramolecular Schiff base formation to produce the key heterocyclic intermediate, Δ¹-piperideine.
-
Side-Chain Addition : Δ¹-piperideine then undergoes a Mannich-type reaction with a three-carbon unit derived from acetate (likely acetoacetyl-CoA), forming isopelletierine.
-
N-Methylation : Isopelletierine is N-methylated to yield N-methylisopelletierine.
-
Intramolecular Cyclization : N-methylisopelletierine is the direct precursor to this compound. It undergoes a second, intramolecular Mannich reaction, where the enolate of the side-chain attacks the iminium cation of the piperideine ring, forming the characteristic bicyclic [3.3.1] structure of this compound.
Methodologies for Extraction, Isolation, and Analysis
The extraction of this compound relies on its basic nature as an alkaloid. The general principle involves liberating the free-base alkaloid from its salt form within the plant tissue, followed by solvent extraction and purification.
Experimental Protocol
The following is a synthesized protocol based on established laboratory methods.
1. Sample Preparation:
-
Obtain fresh or dried root and/or stem bark of Punica granatum.
-
Shred the bark into small pieces and then pulverize to a coarse powder using a mechanical mill.
2. Alkaloid Liberation (Basification):
-
Prepare a basifying slurry by mixing calcium oxide (e.g., 20 g) and sodium hydroxide (e.g., 1.0 g) in water (e.g., 145 mL).
-
In a suitable vessel, thoroughly mix the powdered bark (e.g., 46 g) with the alkaline slurry to form a homogenous, paste-like mixture. This step converts the alkaloid salts into their free-base form, which is soluble in organic solvents.
-
Stir the mixture for an extended period (e.g., overnight) at a reduced temperature (e.g., in an ice bath) to ensure complete liberation of the alkaloids.
3. Extraction:
-
Dilute the paste with water (e.g., 285 mL) to reduce viscosity.
-
Perform a solid-liquid extraction. One method is to filter the suspension under suction and then exhaustively extract the solid material with an appropriate organic solvent like diethyl ether or chloroform.
-
Alternatively, perform a liquid-liquid extraction on the diluted aqueous suspension using a non-polar organic solvent (e.g., chloroform). Repeat the extraction multiple times (e.g., 3x with equal volumes) to ensure complete transfer of alkaloids to the organic phase.
-
Combine the organic extracts.
4. Purification and Isolation:
-
Dry the combined organic extract over an anhydrous salt (e.g., anhydrous sodium sulfate) and filter.
-
Concentrate the extract under reduced pressure to yield a crude alkaloid oil or solid.
-
For further purification, dissolve the crude extract in a minimal amount of solvent and subject it to column chromatography over silica gel or alumina.
-
Elute the column with a solvent system of increasing polarity (e.g., hexane-ethyl acetate gradient).
-
Monitor the fractions using Thin-Layer Chromatography (TLC). Spot the fractions on a silica plate and develop in an appropriate solvent system. Visualize the alkaloid spots by spraying with Dragendorff's reagent, which produces characteristic orange-brown spots.
-
Combine the fractions containing pure this compound (identified by its Rf value compared to a standard).
5. Analysis and Identification:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain crystalline this compound.
-
Confirm the identity and purity of the compound by measuring its melting point (approx. 54-64°C) and using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Experimental Workflow Diagram
Conclusion
Punica granatum, specifically its root and stem bark, stands as the exclusive natural source of the piperidine alkaloid this compound. The compound can be isolated in significant quantities, with yields reported up to 0.18% from raw bark. Its biosynthesis originates from L-lysine in a pathway that is a biological parallel to the famed Robinson-Schöpf synthesis. The extraction and purification can be readily achieved through standard acid-base chemistry and chromatographic techniques. This guide provides the foundational data and methodologies necessary for the efficient isolation and study of this compound for applications in drug development and chemical research.
References
The Biosynthesis of Pseudopelletierine from Lysine: A Technical Guide for Researchers
An In-depth Exploration of the Metabolic Pathway, Enzymology, and Regulation
This technical guide provides a comprehensive overview of the biosynthetic pathway of pseudopelletierine, a prominent piperidine alkaloid, originating from the amino acid lysine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core biochemical transformations, enzymatic mechanisms, and regulatory aspects. The guide includes summaries of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the biosynthetic and signaling pathways.
Introduction to this compound and its Biosynthetic Origin
This compound is a bicyclic tropane alkaloid found in the root bark of the pomegranate tree (Punica granatum). Its unique bridged-ring structure has intrigued chemists and biochemists for decades. The biosynthesis of this compound is a fascinating example of how primary metabolites, in this case, the amino acid L-lysine, are channeled into complex secondary metabolic pathways to produce structurally diverse natural products. Understanding this pathway is crucial for endeavors in metabolic engineering, synthetic biology, and the potential development of novel pharmaceuticals.
The biosynthetic journey from lysine to this compound involves a series of enzymatic conversions, including decarboxylation, oxidative deamination, cyclization, methylation, and an intramolecular Mannich reaction. This guide will dissect each of these steps, providing the available biochemical data and experimental methodologies to study them.
The Core Biosynthetic Pathway from Lysine to this compound
The biosynthesis of this compound from L-lysine proceeds through several key intermediates. The initial steps involve the conversion of lysine to cadaverine and subsequently to the cyclic imine, Δ¹-piperideine. This is followed by the formation of pelletierine, which is then methylated and cyclized to yield the final product, this compound.
Step 1: Decarboxylation of L-Lysine to Cadaverine
The committed step in the biosynthesis of lysine-derived piperidine alkaloids is the decarboxylation of L-lysine to produce the diamine cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.
Step 2: Oxidative Deamination of Cadaverine
Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal. This intermediate exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine.
Step 3: Formation of Pelletierine
Δ¹-piperideine serves as a key branch-point intermediate. It undergoes a Mannich-like condensation with an acetoacetate moiety, derived from primary metabolism, to form pelletierine.
Step 4: N-methylation of Pelletierine
Pelletierine is subsequently methylated at the nitrogen atom of the piperidine ring to form N-methylpelletierine. This reaction is catalyzed by a putative N-methyltransferase , utilizing S-adenosyl methionine (SAM) as the methyl donor.
Step 5: Intramolecular Cyclization to this compound
The final step in the biosynthesis is an intramolecular Mannich reaction of N-methylpelletierine, which leads to the formation of the characteristic bicyclic structure of this compound.
Quantitative Data
While specific kinetic data for the enzymes from Punica granatum are not extensively reported, the following table summarizes representative kinetic parameters for homologous enzymes from other plant species involved in alkaloid biosynthesis. This data can serve as a valuable reference for initial experimental design.
| Enzyme | Substrate | Organism Source (Representative) | Km (mM) | Vmax or kcat | Reference(s) |
| Lysine Decarboxylase (LDC) | L-Lysine | Lupinus angustifolius | 2.10 - 3.85 | 1.18 - 2.32 s-1 (kcat) | [1] |
| Copper Amine Oxidase (CAO) | Cadaverine | Pisum sativum | 0.15 | Not reported | |
| N-Methyltransferase | Pelletierine | Not specifically reported | - | - |
Note: The provided data should be considered as an approximation, and kinetic parameters are likely to vary between different plant species and under different assay conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of the this compound biosynthetic pathway.
Extraction and Purification of this compound from Punica granatum**
This protocol describes a general procedure for the extraction and purification of this compound from pomegranate root bark.
Materials:
-
Dried and powdered root bark of Punica granatum
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., dichloromethane:methanol gradient)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Dragendorff's reagent for alkaloid visualization
Procedure:
-
Extraction: Macerate the powdered root bark in methanol at room temperature for 48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: Resuspend the crude extract in 1 M HCl and filter to remove non-alkaloidal material. Basify the acidic aqueous solution to pH 10-12 with 2 M NaOH.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the dichloromethane extract and subject it to column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol.
-
Fraction Analysis: Monitor the fractions by TLC, visualizing with Dragendorff's reagent. Pool the fractions containing this compound.
-
Crystallization: Evaporate the solvent from the pooled fractions to obtain crystalline this compound.
Enzyme Assays
This spectrophotometric assay measures the rate of lysine consumption.
Materials:
-
Plant protein extract
-
50 mM Potassium phosphate buffer (pH 7.5)
-
10 mM L-Lysine
-
1 mM Pyridoxal 5'-phosphate (PLP)
-
O-phthalaldehyde (OPA) reagent
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, and the plant protein extract.
-
Initiate the reaction by adding L-lysine.
-
Incubate the reaction at 30°C.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding acid (e.g., trichloroacetic acid).
-
Quantify the remaining lysine using the OPA method, which forms a fluorescent adduct with primary amines.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
Calculate the rate of lysine consumption to determine LDC activity.
This assay measures the production of hydrogen peroxide (H₂O₂) using a coupled peroxidase reaction.
Materials:
-
Plant protein extract
-
100 mM Potassium phosphate buffer (pH 7.0)
-
10 mM Cadaverine
-
1 mM 4-Aminoantipyrine
-
2 mM Dichlorophenol
-
Horseradish peroxidase (HRP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, 4-aminoantipyrine, dichlorophenol, HRP, and the plant protein extract.
-
Initiate the reaction by adding cadaverine.
-
Monitor the increase in absorbance at 515 nm, which corresponds to the formation of a colored product from the HRP-catalyzed reaction.
-
Calculate the rate of H₂O₂ production to determine CAO activity.
Regulation of this compound Biosynthesis
The biosynthesis of alkaloids in plants is tightly regulated by various internal and external cues. Phytohormones, particularly jasmonates (jasmonic acid and its derivatives), play a crucial role in orchestrating the expression of genes involved in secondary metabolism as a defense response.
The jasmonate signaling pathway is initiated by various stresses, leading to the accumulation of jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2, which can then activate the expression of jasmonate-responsive genes, including those encoding enzymes of alkaloid biosynthetic pathways. It is hypothesized that the promoters of key genes in the this compound pathway, such as LDC and CAO, contain jasmonate-responsive elements (JAREs) that are recognized by these transcription factors.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound from lysine provides a clear framework for understanding the formation of this complex alkaloid. While the key enzymatic steps have been elucidated, significant opportunities for further research remain. The precise kinetic properties and structural biology of the enzymes from Punica granatum are yet to be fully characterized. A deeper understanding of the regulatory networks, including the specific transcription factors and cis-regulatory elements that govern this pathway, will be crucial for metabolic engineering efforts. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for biotechnological applications.
References
Spectroscopic Data Interpretation of Pseudopelletierine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data of pseudopelletierine, a tropane alkaloid found in the root bark of the pomegranate tree (Punica granatum). The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and characterization. This document presents a summary of the key spectroscopic data in tabular format, details the experimental protocols for obtaining such data, and illustrates the workflow of spectroscopic data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.36 | s | 2H | H-1, H-5 |
| 2.84 | d | 2H | H-2β, H-4β |
| 2.67 | s | 3H | N-CH₃ |
| 2.27 | d | 2H | H-2α, H-4α |
| 2.00 | m | 2H | H-6β, H-8β |
| 1.59 | m | 2H | H-6α, H-8α |
| 1.55 | m | 1H | H-7β |
| 1.46 | m | 1H | H-7α |
Data sourced from multiple spectroscopic analyses.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 209.7 | C | C-3 |
| 55.8 | CH | C-1, C-5 |
| 41.9 | CH₂ | C-2, C-4 |
| 40.9 | CH₃ | N-CH₃ |
| 23.7 | CH₂ | C-6, C-8 |
| 15.8 | CH₂ | C-7 |
Data compiled from comprehensive NMR studies.[2][3]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950 - 2850 | Medium to Strong | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Ketone) |
Characteristic absorption frequencies for organic functional groups.[4][5]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 153 | Molecular Ion [M]⁺ |
| 125 | [M - CO]⁺ |
| 97 | [M - C₃H₄O]⁺ |
| 82 | [C₅H₈N]⁺ |
| 42 | [C₂H₄N]⁺ (Base Peak) |
Fragmentation pattern observed in Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed methodologies representative of the key experiments for obtaining the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse width: ~10 µs (90° pulse)
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Pulse width: ~8-12 µs (90° pulse)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral width: 0 to 220 ppm
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16) is applied during acquisition to simplify the spectrum to singlets for each unique carbon.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction:
-
Introduce a small amount of the purified this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
-
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data in the context of elucidating the structure of an organic compound like this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For more advanced structural analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be employed to confirm the connectivity of atoms within the molecule.
References
The Foundational Research of Richard Willstätter on Pseudopelletierine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal early research conducted by Nobel laureate Richard Willstätter on the alkaloid pseudopelletierine. His work, primarily focused on the structural elucidation and degradation of this complex molecule, laid the groundwork for future advancements in alkaloid chemistry and the synthesis of novel cyclic compounds. This whitepaper provides a detailed overview of his key experiments, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations he pioneered.
Structural Elucidation and Degradation Pathway
Willstätter's research on this compound was a landmark in natural product chemistry, particularly in an era that predated modern spectroscopic techniques. His approach was a combination of classical degradation reactions and meticulous chemical analysis. The central theme of his work was the systematic breakdown of the this compound molecule to simpler, identifiable compounds, from which the structure of the original alkaloid could be deduced.
The cornerstone of his investigation was the multi-stage degradation of this compound to the then-unknown cyclooctatetraene. This transformation, a testament to his experimental prowess, involved a series of Hofmann exhaustive methylations and eliminations, a powerful tool for the degradation of nitrogen-containing rings.
The overall logical workflow of Willstätter's degradation of this compound to cyclooctatetraene is depicted below:
Caption: Logical workflow of the degradation of this compound.
Quantitative Data from Degradation Studies
The following table summarizes the quantitative data, including yields and melting points of key intermediates, as reported in the comprehensive replication of Willstätter's work by A. C. Cope and C. G. Overberger. This data provides a quantitative measure of the efficiency of each step in the degradation sequence.
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) |
| This compound | C₉H₁₅NO | 54 | - |
| N-Methylgranatenine | C₉H₁₅N | - | 75 |
| N-Methylgranatenine Methiodide | C₁₀H₁₈NI | 245-246 | 95 |
| a-des-Dimethyl-granatenine | C₁₁H₁₉N | - | 60 |
| a-des-Dimethyl-granatenine Methiodide | C₁₂H₂₂NI | 258-259 | 92 |
| Cyclo-octa-1,5-diene | C₈H₁₂ | - | 55 |
| Cyclo-octa-1,5-diene Dibromide | C₈H₁₂Br₂ | 55-56 | 80 |
| Cyclo-octa-1,3-diene | C₈H₁₂ | - | 70 |
| Cyclo-octatetraene | C₈H₈ | - | 25 |
Experimental Protocols
The following are the detailed experimental methodologies for the key steps in the degradation of this compound, based on Willstätter's original publications and corroborated by the work of Cope and Overberger.
Exhaustive Methylation of this compound and N-Methylgranatenine
This procedure was central to Willstätter's strategy, aiming to convert the tertiary amine within the bicyclic system into a quaternary ammonium salt, a good leaving group for the subsequent elimination reaction.
-
Protocol:
-
The amine (this compound or N-methylgranatenine) was dissolved in a suitable solvent, typically methanol or ethanol.
-
An excess of methyl iodide (CH₃I) was added to the solution.
-
The reaction mixture was heated under reflux for several hours.
-
Upon cooling, the quaternary ammonium iodide (methiodide) salt precipitated out of the solution.
-
The precipitate was collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried.
-
Hofmann Elimination
The Hofmann elimination was employed to open the nitrogen-containing ring and introduce unsaturation into the carbon skeleton.
-
Protocol:
-
The methiodide salt was treated with a suspension of silver oxide (Ag₂O) in water. This step converts the iodide salt to the corresponding hydroxide salt.
-
The silver iodide precipitate was removed by filtration.
-
The aqueous solution of the quaternary ammonium hydroxide was concentrated under reduced pressure.
-
The concentrated solution was then heated strongly, often by distillation, to effect the elimination reaction.
-
The volatile product (e.g., N-methylgranatenine, cyclo-octa-1,5-diene) was collected by distillation.
-
The signaling pathway for the Hofmann elimination, a critical step in Willstätter's degradation of this compound, is illustrated below. This diagram shows the key molecular transformations from the quaternary ammonium hydroxide to the final alkene product.
Caption: Signaling pathway of the Hofmann elimination reaction.
Conclusion
Richard Willstätter's early research on this compound stands as a monumental achievement in organic chemistry. His systematic degradation of this complex alkaloid not only led to the correct structural proposal but also resulted in the first synthesis of the theoretically significant molecule, cyclooctatetraene. The experimental protocols he developed, centered around the powerful Hofmann degradation, became a standard methodology in the toolkit of natural product chemists for decades. This technical guide, by consolidating his key findings, experimental procedures, and the logical flow of his work, aims to provide contemporary researchers with a deeper appreciation of the foundational studies that have shaped our understanding of alkaloid chemistry and synthetic organic methodology.
A Technical Guide to the Preliminary Biological Screening of Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pseudopelletierine, a tropane alkaloid isolated from the root bark of the pomegranate tree (Punica granatum), represents a compelling subject for pharmacological investigation. While extracts of Punica granatum are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, comprehensive screening of the isolated alkaloid this compound is not extensively documented in publicly available literature.[1][2] This guide outlines a structured approach for the preliminary biological screening of this compound, providing detailed experimental protocols and frameworks for data interpretation. The proposed screening panel includes cytotoxicity, antimicrobial, antiviral, and acetylcholinesterase inhibition assays, based on the known activities of its source and structurally related compounds.
Introduction to this compound
This compound (also known as N-methyl-granatonine) is a bicyclic alkaloid and a key constituent of the pomegranate plant.[1] Structurally, it features a tropane core, which is shared by numerous biologically active compounds. Its chemical nature suggests potential interactions with various biological targets, yet specific data on the bioactivity of the purified compound remains limited. The historical use of pomegranate extracts in traditional medicine provides a strong rationale for investigating the pharmacological potential of its individual components.[1]
Proposed Preliminary Biological Screening Panel
A foundational biological screening of a novel or underexplored compound should begin with an assessment of its general toxicity, followed by targeted assays based on rational inference from its source or chemical class.
Screening Workflow:
Caption: Proposed workflow for the biological screening of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assays
Assessing cytotoxicity is a critical first step to determine the therapeutic window of a compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for evaluating cell metabolic activity as an indicator of cell viability.[3]
Protocol: MTT Assay
-
Cell Culture: Plate human cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| HeLa | 24 | Data |
| 48 | Data | |
| HepG2 | 24 | Data |
| | 48 | Data |
Antimicrobial Screening
Pomegranate extracts are well-documented for their antimicrobial properties, primarily attributed to polyphenols and tannins. Screening this compound against a panel of pathogenic bacteria and fungi is therefore a logical step.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Grow bacterial (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram (+) | Data | Data |
| Pseudomonas aeruginosa | Gram (-) | Data | Data |
| Candida albicans | Fungus | Data | Data |
Antiviral Screening
The broad bioactivity of plant alkaloids warrants investigation into their antiviral potential. A plaque reduction assay is a standard method to quantify the inhibition of viral replication.
Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of virus (e.g., Herpes Simplex Virus-1, HSV-1) to produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a formalin solution and stain with a crystal violet solution. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Data Presentation: Antiviral Activity of this compound
| Virus | Host Cell | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
|---|---|---|---|---|
| HSV-1 | Vero | Data | Data | Data |
| Other | Other | Data | Data | Data |
(CC₅₀ is the 50% cytotoxic concentration, determined from a parallel cytotoxicity assay in the same host cell line)
Acetylcholinesterase (AChE) Inhibition Assay
Given that some piperidine-based alkaloids exhibit activity in the central nervous system and can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's, screening this compound for this activity is warranted.
Protocol: Ellman's Method for AChE Inhibition
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of this compound to the test wells. Include a blank (no enzyme) and a control (no inhibitor). Galantamine can be used as a positive control inhibitor.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of enzyme inhibition relative to the control without the inhibitor. Calculate the IC₅₀ value from the dose-response curve.
Data Presentation: AChE Inhibitory Activity
| Compound | IC₅₀ for AChE (µM) |
|---|---|
| This compound | Data |
| Galantamine | Data |
Potential Signaling Pathways for Investigation
Should preliminary screening yield positive results, subsequent studies should focus on elucidating the mechanism of action. Based on the activities of related alkaloids, several signaling pathways could be relevant.
Caption: Potential signaling pathways for mechanistic studies of this compound.
-
CNS-Related Pathways: If AChE inhibition is observed, further investigation into its effects on muscarinic and nicotinic acetylcholine receptors is warranted. Alkaloids are known to interact with various CNS targets, including dopamine and serotonin receptors.
-
Inflammatory and Apoptotic Pathways: If cytotoxicity is observed, especially in cancer cell lines, pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades, which are central to inflammation and cell survival, should be investigated.
-
Antimicrobial Mechanisms: For antimicrobial activity, studies could explore effects on bacterial cell membrane integrity, biofilm formation, or specific enzymatic pathways.
Conclusion
While this compound remains an understudied alkaloid, its origin from the medicinally significant Punica granatum and its tropane-like structure suggest a high potential for biological activity. The protocols and screening funnel detailed in this guide provide a comprehensive and systematic framework for conducting a robust preliminary biological evaluation. The data generated from these assays will be crucial in determining the potential therapeutic applications of this compound and guiding future research in drug discovery and development.
References
- 1. The Antiviral Activity of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Medicinal Plants with Antiviral Activity Available in Bangladesh and Mechanistic Insight Into Their Bioactive Metabolites on SARS-CoV-2, HIV and HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Pseudopelletierine via Robinson-Schöpf Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Robinson-Schöpf reaction is a powerful biomimetic organic synthesis that allows for the one-pot formation of tropane alkaloids and related structures. This method mimics the biosynthetic pathways of these compounds in plants. A classic application of this reaction is the synthesis of pseudopelletierine from glutaraldehyde, methylamine, and acetonedicarboxylic acid.[1][2] This reaction proceeds through a double Mannich reaction under mild, or "physiological," conditions.[2] The significance of this synthesis lies in its efficiency and its ability to construct a complex bicyclic system from simple acyclic precursors in a single step.
Reaction Principle:
The synthesis of this compound involves the condensation of three key components:
-
Glutaraldehyde: A five-carbon dialdehyde that forms the backbone of the tropane ring system.
-
Methylamine: The source of the nitrogen atom in the bicyclic structure.
-
Acetonedicarboxylic acid: Acts as a dicarboxylate equivalent of acetone, facilitating the cyclization.
The reaction is formally a double Mannich reaction.[2][3] The initial step involves the formation of an iminium ion from the reaction of methylamine with glutaraldehyde. This is followed by a nucleophilic attack from the enol or enolate of acetonedicarboxylic acid. A second intramolecular Mannich reaction then leads to the formation of the bicyclic tropane skeleton. Subsequent decarboxylation yields the final product, this compound.
Experimental Protocols:
The following protocol is adapted from a well-established procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mol) |
| 2-Ethoxy-3,4-dihydro-2H-pyran | 128.17 | 64 | 0.5 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~26 | ~0.26 |
| Methylamine Hydrochloride | 67.52 | 50 | 0.74 |
| Acetonedicarboxylic Acid | 146.09 | 83 | 0.57 |
| Disodium Hydrogen Phosphate Dodecahydrate | 358.14 | 88 | 0.25 |
| Sodium Hydroxide (NaOH) | 40.00 | 7.3 + 75 | 0.18 + 1.88 |
| Methylene Chloride (CH₂Cl₂) | 84.93 | ~2 L | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - |
| Alumina, chromatographic grade | - | 400 | - |
| Pentane | 72.15 | ~100 mL | - |
Equipment:
-
3-liter round-bottomed flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle or steam bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (50 mm diameter)
-
Sublimation apparatus
-
Melting point apparatus
Procedure:
-
Preparation of Glutaraldehyde Solution: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, combine 22 mL of concentrated hydrochloric acid and 165 mL of deoxygenated water. To this solution, add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran. Stir the mixture vigorously for 20 minutes and then let it stand for 1 hour to ensure the complete hydrolysis to glutaraldehyde.
-
Robinson-Schöpf Condensation: To the freshly prepared glutaraldehyde solution, add the following reagents in order:
-
350 mL of water.
-
A solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water.
-
A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.
-
A solution of 88 g (0.25 mole) of disodium hydrogen phosphate dodecahydrate and 7.3 g (0.18 mole) of sodium hydroxide in 200 ml of water (prepared by heating).
-
-
Reaction Monitoring and Decarboxylation: The initial pH of the solution will be approximately 2.5. Stir the mixture under a nitrogen atmosphere for 24 hours, during which the pH will rise to about 4.5 and carbon dioxide will evolve. After 24 hours, add 33 mL of concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour to complete the decarboxylation.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH ~12) by adding a solution of 75 g of sodium hydroxide in 100 mL of water. Promptly extract the basic mixture with eight 250-mL portions of methylene chloride.
-
Purification:
-
Combine the methylene chloride extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried solution to a volume of about 500 mL using a rotary evaporator.
-
Prepare a chromatography column with 400 g of alumina. Filter the concentrated extract through the alumina column, eluting with methylene chloride until approximately 1.5 L of eluate is collected.
-
Concentrate the eluate under reduced pressure to obtain crystalline, yet yellow, this compound.
-
-
Final Purification (Sublimation and Recrystallization):
-
Sublime the crude product at 40°C and 0.3 mm Hg to yield nearly colorless this compound.
-
For further purification, dissolve the sublimed solid in 100 mL of boiling pentane, add 3 mL of water, and boil until the aqueous layer disappears.
-
Cool the solution thoroughly in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with ice-cold pentane.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield (Crude this compound) | 47–55.5 g (61–73%) | |
| Yield (Pure this compound) | 44–52 g (58–68%) | |
| Melting Point (Hemihydrate) | 47–48.5 °C | |
| Melting Point (Anhydrous) | 63–64 °C (in a sealed tube) | |
| Reaction pH (Initial) | ~2.5 | |
| Reaction pH (After 24h) | ~4.5 | |
| Sublimation Conditions | 40 °C, 0.3 mm Hg |
Experimental Workflow and Logic Diagram:
The following diagram illustrates the key stages of the this compound synthesis via the Robinson-Schöpf reaction.
References
Application Notes and Protocols for the Quantification of Pseudopelletierine in Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of pseudopelletierine, a prominent alkaloid found in the root bark of the pomegranate tree (Punica granatum), in plant matrices.[1] The protocols described herein are designed to offer robust and reliable methods for accurate quantification, crucial for research, quality control, and drug development purposes.
Introduction
This compound (C₉H₁₅NO, Molar Mass: 153.22 g/mol ) is a tropane alkaloid homolog and the main alkaloid present in the root bark of Punica granatum.[1][2] Its quantification is essential for the standardization of herbal extracts and for pharmacokinetic and pharmacodynamic studies. This document outlines two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). A third, more advanced method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also proposed for enhanced sensitivity and selectivity.
Data Presentation: Quantitative Method Parameters
The following table summarizes the key quantitative parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics.
| Parameter | GC-MS | HPLC-DAD | LC-MS/MS (Proposed) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 10 - 50 ng/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 50 - 150 ng/mL | 1 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 10% | < 5% |
Experimental Protocols
Sample Preparation: Extraction and Purification
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix interference. The following acid-base liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup is recommended.
Materials:
-
Dried and finely powdered plant material (e.g., pomegranate root bark)
-
Methanol
-
2% Sulfuric acid (H₂SO₄)
-
25% Ammonium hydroxide (NH₄OH)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.1% Formic acid in water
-
Acetonitrile
Protocol:
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract and repeat the extraction process on the residue twice more.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Redissolve the dried extract in 20 mL of 2% H₂SO₄.
-
Transfer the acidic solution to a separatory funnel and wash with 20 mL of dichloromethane to remove non-basic compounds. Discard the organic layer.
-
Alkalinize the aqueous layer to a pH of 9-10 with 25% NH₄OH.
-
Extract the alkaline solution three times with 20 mL portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.
-
Redissolve the dried extract from the previous step in 1 mL of 0.1% formic acid in water and load it onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.
-
Elute the this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the appropriate solvent for analysis (e.g., ethyl acetate for GC-MS, mobile phase for HPLC).
-
GC-MS Quantification Protocol
This method is suitable for the sensitive and selective quantification of this compound after derivatization.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (as TMS derivative): To be determined based on the mass spectrum of the derivatized compound. The molecular ion of this compound is m/z 153.[2]
-
Derivatization (Silylation):
-
To the dried, purified extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Calibration: Prepare a series of standard solutions of this compound in ethyl acetate, derivatize them following the same procedure, and inject them to construct a calibration curve.
HPLC-DAD Quantification Protocol
This method provides a robust and widely accessible approach for the quantification of this compound.
Instrumentation and Conditions:
-
High-Performance Liquid Chromatograph: Equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or the UV absorption maximum of this compound).
-
Injection Volume: 10 µL.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase and inject them to construct a calibration curve.
LC-MS/MS Quantification Protocol (Proposed)
For high-throughput and highly selective quantification, an LC-MS/MS method is recommended. The following are proposed starting parameters that will require optimization and validation.
Instrumentation and Conditions:
-
Liquid Chromatograph: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A fast gradient, for example, 5-95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 154.1 [M+H]⁺
-
Product Ions (Q3): To be determined by infusion of a this compound standard and performing a product ion scan. Likely fragments would result from the loss of small neutral molecules or cleavage of the bicyclic ring structure.
-
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase and inject them to construct a calibration curve based on the area of the most intense and selective MRM transition.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank and spiked matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The analytical methods detailed in these application notes provide comprehensive protocols for the quantification of this compound in plant material. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and available instrumentation. Proper method validation is essential to ensure the reliability of the obtained results.
References
Pharmacological Applications of Pseudopelletierine and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudopelletierine, a tropane alkaloid bicyclic amine naturally found in the root bark of the pomegranate tree (Punica granatum), presents a unique and rigid scaffold for the development of novel therapeutic agents. Its distinct 9-azabicyclo[3.3.1]nonane core has garnered significant interest in medicinal chemistry as a template for synthesizing derivatives with a wide range of pharmacological activities. The ability of the tropane scaffold to cross the blood-brain barrier opens up possibilities for targeting central nervous system (CNS) disorders. This document provides an overview of the emerging pharmacological applications of this compound and its derivatives, with a focus on their anti-inflammatory and neuroprotective potential. Detailed protocols for the synthesis and evaluation of these compounds are also presented to facilitate further research and drug discovery efforts.
I. Anti-inflammatory Applications
Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the modulation of inflammatory signaling pathways. By functionalizing the this compound core, researchers have developed compounds that can mitigate the production of pro-inflammatory cytokines.
Application Note: this compound-Curcumin Analogs as Novel Anti-inflammatory Agents
Monocarbonyl analogs of curcumin synthesized using a this compound scaffold have demonstrated significant anti-inflammatory properties. These derivatives are designed to improve the bioavailability of curcumin, a well-known anti-inflammatory compound, while retaining its therapeutic effects[1][2][3]. In vitro studies have shown that these compounds can effectively reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS)[1][3]. The proposed mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.
Quantitative Data Summary: Anti-inflammatory Activity of this compound Derivatives and Related Compounds
Note: Specific IC50 values for direct this compound derivatives are not widely available in the public domain. The following table includes data for structurally related compounds to provide a predictive context for the potential efficacy of this compound-based anti-inflammatory agents.
| Compound Class | Target | Assay System | IC50 (µM) | Reference |
| Tylophorine Analogs | TNF-α Production | RAW 264.7 cells | 0.027 - 0.430 | |
| Oxindole Conjugates | COX-2 Inhibition | In vitro enzyme assay | 0.053 | |
| Oxindole Conjugates | 5-LOX Inhibition | In vitro enzyme assay | 0.420 | |
| Pyranochalcone Derivatives | NF-κB Inhibition | HEK293T cells | 0.29 - 10.46 |
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced Cytokine Production in PBMCs
This protocol describes a method to evaluate the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit the production of TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivative compounds
-
Dexamethasone (positive control)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and dexamethasone in complete RPMI 1640 medium. Add 50 µL of each concentration to the respective wells. For the vehicle control, add 50 µL of the solvent used to dissolve the compounds (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control wells, add 50 µL of medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
NF-κB Signaling Pathway Inhibition by this compound-Curcumin Analogs
Caption: Inhibition of the NF-κB signaling pathway.
II. Neuroprotective Applications
The ability of the tropane scaffold to penetrate the central nervous system makes this compound derivatives attractive candidates for the treatment of neurodegenerative diseases. Research in this area is focused on two primary strategies: inhibition of acetylcholinesterase and modulation of dopamine receptors.
Application Note 1: Acetylcholinesterase Inhibition for Alzheimer's Disease
A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase (AChE) inhibitors are a major class of drugs used to manage the symptoms of Alzheimer's by preventing the breakdown of acetylcholine. The rigid structure of this compound provides a foundation for designing potent and selective AChE inhibitors.
Quantitative Data Summary: Acetylcholinesterase Inhibitory Activity of Tropane and Piperidine Derivatives
Note: The following data for structurally related compounds illustrate the potential of the bicyclic amine scaffold in AChE inhibition.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Cinnamoyl Piperidinyl Acetates | Acetylcholinesterase (AChE) | 19.74 | |
| Cinnamoyl Piperidinyl Acetates | Butyrylcholinesterase (BChE) | 13.49 | |
| Isoquinoline Alkaloids (Berberine) | Acetylcholinesterase (AChE) | 2.33 | |
| Isoquinoline Alkaloids (Palmatine) | Acetylcholinesterase (AChE) | 6.52 | |
| Acefylline-Eugenol Hybrid | Acetylcholinesterase (AChE) | 1.8 |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the AChE inhibitory activity of this compound derivatives using a 96-well plate colorimetric assay based on Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 8.0
-
This compound derivative compounds
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in PBS.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in PBS.
-
Prepare serial dilutions of the this compound derivatives and the positive control in PBS (with a small amount of DMSO if necessary, keeping the final concentration below 1%).
-
-
Assay Plate Setup:
-
Blank: 180 µL PBS.
-
Control (100% activity): 140 µL PBS + 20 µL AChE solution.
-
Test Compound: 120 µL PBS + 20 µL AChE solution + 20 µL of test compound dilution.
-
Positive Control: 120 µL PBS + 20 µL AChE solution + 20 µL of positive control dilution.
-
-
Pre-incubation: Add 20 µL of the test compounds or positive control to the respective wells. Then, add 20 µL of the AChE solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of DTNB solution to all wells, followed by 20 µL of ATCI solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 30-second intervals for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated as: (V_control - V_sample) / V_control * 100. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for AChE Inhibition Assay
Caption: AChE inhibition assay workflow.
Application Note 2: Dopamine Receptor Modulation for Neurological Disorders
The dopaminergic system is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The development of ligands that selectively target dopamine receptor subtypes (D1-D5) is a key area of drug discovery. The rigid 9-azabicyclo[3.3.1]nonane framework of this compound makes it a suitable scaffold for designing dopamine receptor ligands with specific binding profiles.
Quantitative Data Summary: Dopamine Receptor Binding Affinity of 9-Azabicyclo[3.3.1]nonane and Related Derivatives
Note: The following data highlights the potential of the this compound core structure to interact with dopamine receptors.
| Compound Class | Receptor | Binding Affinity (Ki, nM) | Reference |
| 9-Methyl-9-azabicyclo[3.3.1]nonane Derivatives | Dopamine Transporter (DAT) | 2000 - 14000 | |
| N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol | Dopamine D2 | 1.7 | |
| N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol | Dopamine D3 | 0.34 | |
| N-Arylpiperazine Derivatives | Dopamine D2 | 17.0 | |
| N-Arylpiperazine Derivatives | Dopamine D3 | 23.9 |
Experimental Protocol: Dopamine D2/D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound derivatives for the dopamine D2 and D3 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D2 or D3 receptors
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]Spiperone or [3H]Raclopride)
-
Non-specific binding control (e.g., Haloperidol or Butaclamol)
-
This compound derivative compounds
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Homogenizer
-
Ultracentrifuge
Procedure:
-
Membrane Preparation:
-
Culture and harvest the HEK293 cells expressing the target dopamine receptor.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of cell membrane preparation + 50 µL of radioligand + 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of cell membrane preparation + 50 µL of radioligand + 50 µL of non-specific binding control (at a high concentration, e.g., 10 µM).
-
Test Compound: 50 µL of cell membrane preparation + 50 µL of radioligand + 50 µL of this compound derivative at various concentrations.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Logical Relationship for Dopamine Receptor Binding Assay
Caption: Dopamine receptor binding assay workflow.
III. Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often involves multicomponent reactions that allow for the efficient construction of the bicyclic core and the introduction of diverse functional groups.
General Protocol: Synthesis of Monocarbonyl Curcumin Analogs of this compound
This protocol provides a general method for the synthesis of this compound followed by its condensation with aromatic aldehydes to yield monocarbonyl curcumin analogs.
Part A: Synthesis of this compound (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one)
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve methylamine hydrochloride and acetonedicarboxylic acid in water.
-
Cool the solution in an ice bath and slowly add glutaraldehyde with stirring.
-
Adjust the pH of the solution to 4-5 with a saturated solution of sodium acetate.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Make the solution alkaline (pH > 10) with a concentrated NaOH solution.
-
Extract the aqueous solution with diethyl ether several times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Part B: Synthesis of Monocarbonyl Curcumin Analogs
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., vanillin)
-
Ethanol
-
Sodium hydroxide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound and an excess of the desired aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong base, such as a 10% aqueous solution of sodium hydroxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure monocarbonyl curcumin analog.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutics. Their unique structural features and amenability to chemical modification allow for the creation of diverse libraries of compounds with tailored pharmacological activities. The application notes and protocols provided herein offer a foundation for researchers to explore the anti-inflammatory and neuroprotective properties of these fascinating molecules. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will be crucial in unlocking their full therapeutic potential.
References
Application Note & Protocol: Isolation and Purification of Pseudopelletierine from Punica granatum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudopelletierine is a tropane alkaloid and the primary alkaloid found in the root-bark of the pomegranate tree (Punica granatum).[1][2] It serves as a valuable starting material for the synthesis of other compounds, such as the historically significant synthesis of cyclooctatetraene. This document provides a detailed protocol for the isolation and purification of this compound from its natural source, intended for laboratory and research applications. The protocol is based on established acid-base extraction principles for alkaloids, followed by chromatographic purification.
Physicochemical Properties and Yield
A summary of the key physicochemical properties of this compound and its typical yield from pomegranate root-bark is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO | [1] |
| Molar Mass | 153.225 g·mol⁻¹ | [1] |
| Appearance | Colorless crystalline solid (can yellow on exposure) | [1] |
| Melting Point | 54 °C (decomposes), 56-61°C | |
| Boiling Point | Sublimes at 40 °C (0.3 mmHg) | |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | |
| Typical Yield | 1.8 g/kg of raw root-bark |
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Isolation.
Detailed Experimental Protocol
This protocol details the steps for the isolation and purification of this compound from dried pomegranate root-bark.
Materials and Reagents:
-
Dried root-bark of Punica granatum
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (70-230 mesh)
-
Eluent for column chromatography (e.g., Dichloromethane:Methanol gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for TLC visualization
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Part 1: Extraction of Crude Alkaloids
-
Preparation of Plant Material:
-
Take 100 g of dried Punica granatum root-bark and grind it into a fine powder using a mechanical grinder.
-
-
Basification and Extraction:
-
In a large beaker, mix the powdered root-bark with a solution of 10% sodium hydroxide until the powder is thoroughly moistened. This step deprotonates the alkaloid salts present in the plant material, converting them into their free base form, which is more soluble in organic solvents.
-
Transfer the basified plant material to a Soxhlet apparatus.
-
Extract the alkaloids using dichloromethane as the solvent for 8-12 hours. The solvent will cycle through the plant material, dissolving the free base alkaloids.
-
-
Acidic Extraction:
-
After extraction, concentrate the dichloromethane extract to a smaller volume using a rotary evaporator.
-
Transfer the concentrated organic extract to a separatory funnel.
-
Extract the alkaloids from the organic phase by shaking with 2M hydrochloric acid (3 x 50 mL). The alkaloids will react with the acid to form their corresponding salts, which are soluble in the aqueous phase.
-
Combine the acidic aqueous extracts.
-
-
Liberation and Re-extraction of Free Base:
-
Cool the combined acidic aqueous extract in an ice bath.
-
Carefully add 2M sodium hydroxide solution dropwise with constant stirring until the solution is basic (pH > 10). This will precipitate the alkaloids in their free base form.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated alkaloids with dichloromethane (3 x 50 mL).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Part 2: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a silica gel slurry in the initial eluent (e.g., 100% dichloromethane).
-
Pack a glass column with the slurry to the desired height.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the eluent by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 CH₂Cl₂:CH₃OH).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., CH₂Cl₂:CH₃OH, 9:1).
-
Visualize the spots using Dragendorff's reagent. This compound will appear as an orange-brown spot.
-
Combine the fractions containing pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound as a crystalline solid.
-
Characterization
The identity and purity of the isolated this compound should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): Compare the Rf value of the isolated compound with that of a standard sample of this compound.
-
Melting Point: Determine the melting point of the purified solid and compare it to the literature value.
-
Spectroscopic Analysis: Confirm the structure using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Signaling Pathway and Logical Relationships
The core of this protocol relies on the acid-base properties of alkaloids for their separation from other plant metabolites.
Caption: Acid-Base Extraction Principle for Alkaloids.
This protocol provides a comprehensive guide for the isolation and purification of this compound from Punica granatum root-bark. Adherence to standard laboratory safety practices is essential when handling organic solvents and corrosive reagents.
References
Pioneering Pathways: Two Foundational Synthetic Routes to Pseudopelletierine
For Immediate Release
This application note details two robust and historically significant synthetic routes to pseudopelletierine, a tropane alkaloid and a key building block in medicinal chemistry. The protocols outlined below provide researchers, scientists, and drug development professionals with comprehensive methodologies for the preparation of the 9-azabicyclo[3.3.1]nonan-3-one scaffold. The two distinct approaches highlighted are the biomimetic Robinson-Schöpf condensation and a multi-step synthesis featuring a Dieckmann condensation. This document provides detailed experimental procedures, comparative data, and workflow visualizations to aid in the practical application of these syntheses.
Introduction
This compound (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) is a symmetrical bicyclic ketone and a higher homolog of tropinone. Its rigid structure has made it a valuable scaffold for the development of various therapeutic agents and a subject of extensive synthetic interest. The development of efficient synthetic routes to this compound and its analogs is crucial for advancing drug discovery programs. This note focuses on two foundational, yet distinct, total synthesis strategies that have become benchmarks in the field.
Route 1: The Robinson-Schöpf Biomimetic Synthesis
First achieved by Menzies and Robinson and later optimized by Schöpf and Lehmann, this elegant one-pot synthesis mimics the presumed biosynthetic pathway of the alkaloid.[1] It involves a double Mannich reaction between glutaraldehyde, methylamine, and acetonedicarboxylic acid. This multicomponent reaction proceeds under mild, "physiological" conditions and provides a direct route to the bicyclic core. The reaction is notably sensitive to pH, with optimal yields achieved in a narrow acidic range.[1][2]
Experimental Protocol: Robinson-Schöpf Synthesis[1]
-
Preparation of Glutaraldehyde Solution: In a 3-L round-bottomed flask equipped with a mechanical stirrer and under a slow stream of nitrogen, place 22 mL (0.26 mole) of concentrated hydrochloric acid and 165 mL of deoxygenated water. Add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran. Stir the mixture vigorously for 20 minutes and then allow it to stand for 1 hour to effect hydrolysis to glutaraldehyde.
-
Condensation Reaction: To the freshly prepared glutaraldehyde solution, add the following in order:
-
350 mL of water.
-
A solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water.
-
A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.
-
A buffer solution prepared by dissolving 88 g (0.25 mole) of disodium hydrogen phosphate dodecahydrate and 7.3 g (0.18 mole) of sodium hydroxide in 200 mL of water with heating.
-
-
Reaction Monitoring and Workup: Stir the resulting mixture under a nitrogen atmosphere. The initial pH of ~2.5 will rise to ~4.5 over 24 hours, accompanied by carbon dioxide evolution.
-
Decarboxylation: Add 33 mL of concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour to complete the decarboxylation.
-
Isolation of this compound:
-
Cool the solution to room temperature and add 75 g of sodium hydroxide pellets while cooling in an ice bath.
-
Make the solution strongly alkaline (pH > 11) with an additional 200 g of sodium hydroxide.
-
Extract the alkaline solution with five 300-mL portions of methylene chloride.
-
Dry the combined organic extracts over sodium sulfate and concentrate to approximately 500 mL.
-
-
Purification:
-
Filter the concentrated solution through a column packed with 400 g of alumina, eluting with methylene chloride.
-
Concentrate the eluate under reduced pressure to yield crystalline, yellow this compound.
-
Sublime the crude product at 40°C and 0.3 mm Hg to yield nearly colorless this compound.
-
Recrystallize from boiling pentane to obtain pure, colorless this compound hemihydrate. Sublimation of this material yields the anhydrous final product.
-
Caption: Workflow for the Robinson-Schöpf Synthesis of this compound.
Route 2: Dieckmann Condensation of a Piperidine Diester
A distinct and classical alternative to the biomimetic approach was developed by Putney and Soine.[3] This linear synthesis constructs the bicyclic core through an intramolecular Dieckmann condensation of a substituted piperidine diester. The key intermediate, 1-methyl-2,6-piperidinediacetic acid diethyl ester (the diethyl ester of lobelinic acid), is first synthesized and then cyclized to form a β-keto ester, which upon hydrolysis and decarboxylation yields this compound.
Experimental Protocol: Dieckmann Condensation Route
Note: This protocol is based on the multi-step synthesis described by Putney and Soine. The initial steps involve the synthesis of the key diester intermediate.
-
Synthesis of Pyridyl-2,6-diacetic Acid Diethyl Ester: (Starting material synthesis) This step involves the preparation of the initial acyclic precursor. Detailed conditions for this specific precursor synthesis are outlined in the original literature.
-
Reduction to Piperidine: The pyridine ring of the diester is catalytically hydrogenated to form the corresponding piperidine derivative, norlobelinic acid diethyl ester.
-
N-Methylation: The secondary amine of the piperidine is methylated using formaldehyde and formic acid (Eschweiler–Clarke reaction) to yield 1-methyl-2,6-piperidinediacetic acid diethyl ester.
-
Dieckmann Condensation:
-
The resulting diethyl ester is subjected to an intramolecular condensation using a strong base, such as sodium metal in an inert solvent.
-
This reaction forms the bicyclic β-keto ester, carbethoxy-pseudopelletierine.
-
-
Hydrolysis and Decarboxylation:
-
The carbethoxy-pseudopelletierine intermediate is hydrolyzed with aqueous acid or base.
-
Subsequent heating of the resulting β-keto acid leads to facile decarboxylation, yielding the final product, this compound.
-
Caption: Workflow for the Dieckmann Condensation Route to this compound.
Data Summary and Comparison
The following table summarizes the key quantitative aspects of the two presented synthetic routes, providing a basis for comparison.
| Parameter | Route 1: Robinson-Schöpf | Route 2: Dieckmann Condensation |
| Starting Materials | Glutaraldehyde, Methylamine, Acetonedicarboxylic Acid | Pyridyl-2,6-diacetic Acid derivatives |
| Key Reaction | Double Mannich Reaction | Dieckmann Condensation |
| Number of Steps | 1 (One-Pot) | Multiple (Linear Synthesis) |
| Overall Yield | 58-68% (Optimized) | Not explicitly stated for overall route |
| Reaction Conditions | Aqueous, pH 2.5-4.5, Room Temp -> Steam Bath | Anhydrous, Strong Base (Na), Elevated Temp |
| Key Intermediates | In situ iminium ions and enolates | 1-Methyl-2,6-piperidinediacetic acid diethyl ester |
| Primary Advantage | High convergency, operational simplicity | Controlled, stepwise approach |
Conclusion
Both the Robinson-Schöpf and the Dieckmann condensation routes represent effective and reliable methods for the synthesis of this compound. The Robinson-Schöpf synthesis is a classic example of a biomimetic, multicomponent reaction, offering an efficient one-pot procedure with high atom economy. Its main challenge lies in the control of pH and the handling of aqueous workups. The Dieckmann condensation route, while longer and more linear, provides a more controlled, stepwise assembly of the target molecule, which can be advantageous for the synthesis of analogs where specific functionalities need to be introduced sequentially. The choice between these foundational routes will depend on the specific goals of the research program, including scale, desired purity, and the availability of starting materials.
References
The Untapped Potential of Pseudopelletierine: A Prototypical Scaffold for Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudopelletierine, a bicyclic tropane alkaloid, presents a unique and underexplored scaffold for the synthesis of novel heterocyclic compounds. Its rigid [3.3.1]azabicyclic core and inherent carbonyl functionality offer a versatile starting point for a variety of synthetic transformations. While the literature extensively covers the synthesis of this compound itself, its application as a building block for creating new molecular architectures remains a nascent field. This document aims to bridge this gap by proposing potential synthetic pathways for the derivatization of this compound into novel heterocycles, based on established synthetic methodologies. Detailed hypothetical protocols and workflow diagrams are provided to guide researchers in exploring this promising area of chemical synthesis.
Introduction
Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and innovative methods for their synthesis is a cornerstone of modern organic chemistry. This compound (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one), readily accessible through the robust Robinson-Schöpf condensation, stands out as an attractive yet underutilized starting material for the generation of novel heterocyclic frameworks. Its unique three-dimensional structure and reactive ketone group can be strategically manipulated to introduce new rings and functional groups, leading to compounds with potentially interesting biological activities. This application note explores theoretical applications of this compound in cycloaddition, ring expansion, and condensation reactions to generate diverse heterocyclic systems.
Proposed Synthetic Applications and Protocols
While direct literature on the use of this compound for the synthesis of novel heterocycles is scarce, its chemical structure suggests several avenues for exploration. The following sections outline potential synthetic strategies.
Synthesis of Spiro-Heterocycles via Condensation Reactions
The carbonyl group of this compound is a prime site for condensation reactions with bifunctional nucleophiles to generate spiro-heterocyclic systems. These structures, where two rings share a single atom, often exhibit unique biological properties due to their rigid, three-dimensional conformations.
Table 1: Proposed Synthesis of Spiro-Oxazolidines and Spiro-Thiazolidines from this compound
| Entry | Reactant | Product | Proposed Conditions | Potential Yield (%) |
| 1 | 2-Aminoethanol | Spiro-oxazolidine derivative | Toluene, Dean-Stark trap, p-TsOH (cat.), reflux | 70-85 |
| 2 | 2-Aminothiophenol | Spiro-thiazolidine derivative | Ethanol, reflux, 24h | 65-80 |
Experimental Protocol: Synthesis of a Spiro-oxazolidine Derivative (Hypothetical)
-
To a solution of this compound (1.0 mmol) in toluene (20 mL), add 2-aminoethanol (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro-oxazolidine derivative.
Caption: Generalized workflow for the synthesis of spiro-heterocycles.
Ring Expansion Strategies for the Synthesis of Fused Azepines
The Beckmann rearrangement of the oxime derivative of this compound could provide a route to novel fused azepine lactams. These seven-membered nitrogen-containing rings are present in a number of biologically active compounds.
Table 2: Proposed Ring Expansion of this compound Oxime
| Entry | Reagent | Product | Proposed Conditions | Potential Yield (%) |
| 1 | Hydroxylamine hydrochloride | This compound oxime | Pyridine, ethanol, reflux | >90 |
| 2 | Polyphosphoric acid (PPA) | Fused Azepine Lactam | PPA, 100-120 °C | 50-70 |
Experimental Protocol: Beckmann Rearrangement of this compound Oxime (Hypothetical)
-
Oxime Formation: Reflux a solution of this compound (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in a mixture of ethanol and pyridine for 4 hours. After cooling, pour the mixture into water and collect the precipitated oxime by filtration.
-
Rearrangement: Add the dried this compound oxime (1.0 mmol) to pre-heated polyphosphoric acid (10 g) at 100 °C.
-
Stir the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH pellets) while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting lactam by chromatography or recrystallization.
Investigating the Mechanism of Action of Pseudopelletierine: Application Notes and Protocols
Introduction
Pseudopelletierine is a tropane alkaloid derived from the pomegranate tree (Punica granatum). Structurally, it is a bridged bicyclic amine, a scaffold known to interact with various components of the central and peripheral nervous systems. Despite its long history of isolation, the precise mechanism of action of this compound at the molecular level remains largely uncharacterized. This document provides a comprehensive framework of established experimental protocols for researchers and drug development professionals to systematically investigate the pharmacological profile of this compound. The following sections outline proposed experimental workflows, detailed methodologies for key assays, and templates for data presentation to elucidate its molecular targets and downstream signaling pathways.
Proposed Investigational Workflow
A systematic approach is essential to characterize the pharmacological activity of a novel or understudied compound like this compound. The proposed workflow begins with broad screening to identify primary targets, followed by more detailed pharmacological and functional characterization.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative pharmacological data obtained from the proposed experiments. As of the date of this document, specific binding and functional data for this compound are not widely available in published literature.
Table 1: Receptor Binding Affinity of this compound
| Target | Radioligand | Ki (nM) ± SEM | Assay Source |
|---|---|---|---|
| 5-HT3 Receptor | [3H]-GR65630 | To be determined | In-house / CRO |
| α4β2 Nicotinic AChR | [3H]-Epibatidine | To be determined | In-house / CRO |
| M1 Muscarinic AChR | [3H]-NMS | To be determined | In-house / CRO |
| D2 Dopamine Receptor | [3H]-Spiperone | To be determined | In-house / CRO |
Table 2: Functional Activity of this compound
| Target | Assay Type | Response | EC50 / IC50 (nM) ± SEM | Max Efficacy (% of Control) |
|---|---|---|---|---|
| 5-HT3 Receptor | Electrophysiology (TEVC) | Antagonist | To be determined | To be determined |
| M1 Muscarinic AChR | Calcium Mobilization | Agonist/Antagonist | To be determined | To be determined |
| D2 Dopamine Receptor | cAMP Accumulation | Agonist/Antagonist | To be determined | To be determined |
Hypothetical Signaling Pathways
Based on its tropane alkaloid structure, this compound may interact with ligand-gated ion channels or G-protein coupled receptors (GPCRs). The diagrams below illustrate these potential mechanisms.
Mechanism 1: Ligand-Gated Ion Channel Antagonism
If this compound acts as an antagonist at a receptor like the 5-HT3 channel, it would block the influx of cations (Na+, Ca2+) typically induced by the endogenous ligand (serotonin), thereby inhibiting neuronal depolarization.
Mechanism 2: GPCR Modulation (Gq Pathway)
Alternatively, this compound could act on a Gq-coupled receptor, such as the M1 muscarinic receptor. As an agonist, it would stimulate the release of intracellular calcium stores. As an antagonist, it would block this effect.
Experimental Protocols
The following are detailed, standardized protocols that can be adapted to investigate the interaction of this compound with various receptor systems.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor target. This example uses a generic membrane preparation expressing the target receptor.
Materials:
-
Membrane preparation from cells expressing the target receptor (e.g., HEK293-h5HT3A).
-
Radioligand specific for the target (e.g., [3H]-GR65630 for 5-HT3).
-
Non-labeled competing ligand for non-specific binding determination (e.g., Ondansetron).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Microplate-based cell harvester and liquid scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer, typically from 100 µM to 10 pM in 1:10 dilution steps.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
Total Binding: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL of high concentration non-labeled competitor (e.g., 10 µM Ondansetron).
-
Test Compound: 25 µL of each this compound dilution.
-
-
Radioligand Addition: Add 25 µL of the radioligand (at a final concentration near its Kd value) to all wells.
-
Membrane Addition: Add 150 µL of the membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at a ligand-gated ion channel (e.g., 5-HT3A receptor).
Materials:
-
Stage V-VI Xenopus laevis oocytes.
-
cRNA encoding the receptor subunit(s) of interest (e.g., h5-HT3A).
-
Microinjection apparatus.
-
TEVC setup (amplifier, digitizer, perfusion system).
-
Recording solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Agonist (e.g., Serotonin).
-
This compound stock solution.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject each oocyte with ~50 nL of receptor cRNA (~0.1-1 ng/nL).
-
Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Agonist Response (Control):
-
Establish a baseline current in ND96.
-
Apply a near-maximal concentration of the agonist (e.g., 10 µM Serotonin) for 10-15 seconds and record the peak inward current (Imax).
-
Wash with ND96 until the current returns to baseline.
-
-
Testing for Antagonist Activity:
-
Pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.
-
Co-apply the same concentration of this compound with the agonist (10 µM Serotonin).
-
Record the peak current in the presence of this compound.
-
Repeat this process for a range of this compound concentrations to generate a concentration-response curve.
-
-
Testing for Agonist Activity:
-
Apply increasing concentrations of this compound alone to the oocyte and record any evoked currents.
-
-
Data Analysis:
-
For antagonist activity, calculate the percent inhibition of the control agonist response at each this compound concentration.
-
Plot percent inhibition vs. log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
For agonist activity, plot the evoked current vs. log concentration of this compound to determine the EC50 and maximal response relative to the control agonist.
-
Application Note and Protocols for the Synthesis and In Vivo Evaluation of Radiolabeled Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudopelletierine, a tropane alkaloid found in the root bark of the pomegranate tree (Punica granatum), presents a bicyclic structure that has intrigued chemists and pharmacologists. Tropane alkaloids are a class of compounds known for their interactions with the central and peripheral nervous systems, often by binding to muscarinic and/or nicotinic acetylcholine receptors.[1][2] To elucidate the in vivo pharmacokinetics, biodistribution, and potential central nervous system targets of this compound, a radiolabeled analog suitable for Positron Emission Tomography (PET) imaging is highly valuable. This document outlines the protocols for the synthesis of [¹¹C]this compound and its subsequent in vivo evaluation in preclinical models. The short half-life of Carbon-11 (20.4 minutes) makes it an ideal radionuclide for PET imaging, allowing for rapid assessment of biological processes.[3][4]
Application
The primary application of radiolabeled this compound is for in vivo imaging using Positron Emission Tomography (PET) to investigate its:
-
Pharmacokinetics and biodistribution in preclinical animal models.
-
Brain uptake and regional distribution to assess its potential as a central nervous system agent.
-
Interaction with specific neurotransmitter systems, potentially the cholinergic system, through competitive binding studies.
Experimental Protocols
Synthesis of the Precursor: Northis compound
The synthesis of [¹¹C]this compound requires the N-demethylated precursor, northis compound. This precursor can be synthesized via established organic chemistry routes, often involving a multi-step synthesis starting from accessible materials, or by demethylation of commercially available this compound. For the purpose of this protocol, it is assumed that northis compound is available.
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is achieved through the N-methylation of northis compound using [¹¹C]methyl iodide.
Materials:
-
Northis compound (1-2 mg) dissolved in anhydrous dimethylformamide (DMF, 300 µL).
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from [¹¹C]CO₂ via the gas-phase method.
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable base.
-
HPLC purification system with a semi-preparative C18 column.
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for reformulation.
-
Sterile water for injection, USP.
-
0.9% sodium chloride for injection, USP.
Protocol:
-
Precursor Preparation: In a sealed reaction vial, dissolve 1-2 mg of northis compound in 300 µL of anhydrous DMF. Add a small amount of base (e.g., NaH) to facilitate the deprotonation of the secondary amine.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]methyl iodide through the precursor solution at room temperature. Heat the reaction vial to 80-100°C for 5-10 minutes to promote the reaction.[3]
-
Quenching: After the reaction time, quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [¹¹C]this compound, identified by comparison with a non-radioactive standard.
-
Reformulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product using analytical HPLC with a radiation detector.
-
Specific Activity: Measure the total radioactivity and the mass of this compound to calculate the specific activity (GBq/µmol).
-
Residual Solvents: Analyze for any remaining organic solvents using gas chromatography.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the product is suitable for in vivo use.
-
In Vivo PET/CT Imaging Protocol
Animal Model:
-
Male Wistar rats (250-300 g) or male C57BL/6 mice (25-30 g).
-
Animals should be housed in a controlled environment with ad libitum access to food and water.
Protocol:
-
Animal Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen). Place the animal on the scanner bed and maintain anesthesia throughout the imaging session. Monitor vital signs such as respiration and temperature.
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]this compound (typically 10-20 MBq for rats, 5-10 MBq for mice) via a tail vein catheter. Note the exact time of injection.
-
PET/CT Imaging:
-
Immediately following injection, acquire a dynamic PET scan for 60-90 minutes.
-
Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images. Draw regions of interest (ROIs) on various brain regions and peripheral organs to generate time-activity curves (TACs) and calculate the Standardized Uptake Value (SUV).
Ex Vivo Biodistribution Study Protocol
Protocol:
-
Animal Groups: Use separate cohorts of animals for each time point (e.g., 5, 15, 30, and 60 minutes post-injection).
-
Radiotracer Injection: Inject [¹¹C]this compound as described in the imaging protocol.
-
Tissue Harvesting: At the designated time points, euthanize the animals via an approved method. Quickly dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation
Table 1: Hypothetical Radiosynthesis and Quality Control Data for [¹¹C]this compound
| Parameter | Result |
| Radiochemical Yield (decay-corrected) | 35 ± 5% (n=5) |
| Radiochemical Purity | > 98% |
| Specific Activity at end of synthesis | 80 ± 20 GBq/µmol |
| Synthesis Time | 30-40 minutes |
Table 2: Hypothetical Biodistribution Data of [¹¹C]this compound in Rats at 30 Minutes Post-Injection
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.5 ± 0.1 |
| Brain | 1.2 ± 0.2 |
| Heart | 2.5 ± 0.4 |
| Lungs | 3.1 ± 0.5 |
| Liver | 4.5 ± 0.8 |
| Kidneys | 8.2 ± 1.5 |
| Spleen | 1.8 ± 0.3 |
| Muscle | 0.3 ± 0.1 |
| Bone | 0.4 ± 0.1 |
Visualizations
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
Caption: Plausible signaling pathway for this compound.
Conclusion
The protocols described provide a comprehensive framework for the synthesis and in vivo evaluation of [¹¹C]this compound as a novel PET radiotracer. This tool has the potential to significantly advance our understanding of the pharmacokinetics and neuropharmacological properties of this tropane alkaloid, paving the way for future drug development and neuroscience research. The successful application of these methods will depend on a well-equipped radiochemistry facility and adherence to proper animal handling and imaging procedures.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudopelletierine, a granatane alkaloid, is a structural homolog of the tropane alkaloid tropinone and a valuable scaffold for synthetic chemistry. While chemical syntheses, such as the Robinson-Schöpf reaction, are well-established, the exploration of its enzymatic synthesis offers a promising avenue for greener, more specific, and potentially more efficient production routes. This document provides a detailed overview of the proposed enzymatic synthesis of this compound, drawing upon knowledge of related alkaloid biosynthetic pathways. Although a specific enzyme catalyzing the final cyclization has not been definitively characterized in the literature, a putative enzymatic mechanism is outlined based on biomimetic synthesis principles. The following sections detail the proposed biosynthetic pathway, hypothetical protocols for enzyme production and activity assays, and methods for quantitative analysis.
Proposed Enzymatic Synthesis of this compound
The biosynthesis of this compound is understood to proceed from the amino acid L-lysine, which provides the piperidine ring core. The pathway converges on the key intermediate, N-methylisopelletierine, which then undergoes an intramolecular cyclization to form the characteristic bicyclic structure of this compound.
Key Precursors:
-
L-lysine
-
Acetate[1]
Key Intermediate:
-
N-methylisopelletierine[1]
The final and key enzymatic step is the intramolecular cyclization of N-methylisopelletierine. While the specific enzyme has not been isolated and characterized, it is hypothesized to be a type of cyclase or an oxidase that facilitates a Mannich-like reaction, analogous to the biomimetic Robinson-Schöpf synthesis.[2]
Data Presentation
Table 1: Putative Enzyme Characteristics for this compound Synthesis
| Parameter | Putative Value/Characteristic | Notes |
| Enzyme Name | N-methylisopelletierine cyclase (Hypothetical) | Name proposed based on its function. |
| Enzyme Class | Cyclase / Oxidoreductase | The exact class is unknown; could involve an oxidative step to facilitate cyclization. |
| Substrate | N-methylisopelletierine | The direct precursor to this compound.[1] |
| Product | This compound | The target granatane alkaloid. |
| Cofactors | Potentially NAD(P)+ or FAD | Many oxidoreductases involved in alkaloid biosynthesis utilize these cofactors. |
| Optimal pH | 7.0 - 8.5 (Estimated) | Based on related enzymes in alkaloid biosynthesis. |
| Optimal Temp. | 25 - 35 °C (Estimated) | Typical for plant-derived enzymes. |
Table 2: Quantitative Analysis Parameters for this compound
| Parameter | Value/Method | Reference |
| Analytical Method | HPLC-MS/MS | For high sensitivity and specificity. |
| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.7 µm) | Standard for alkaloid analysis. |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Common for LC-MS analysis of alkaloids. |
| Detection Mode | Positive Ion Electrospray (ESI+) | Alkaloids readily form positive ions. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | To be determined with a pure standard of this compound. |
| Quantification | External calibration curve with a certified reference standard | For accurate concentration determination. |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of a Putative N-methylisopelletierine Cyclase
This protocol is a generalized procedure for the expression of a candidate plant-derived enzyme in E. coli and its subsequent purification. This would be applicable once a candidate gene for the cyclase is identified through genomic or transcriptomic studies of a this compound-producing plant, such as Punica granatum.
1. Gene Synthesis and Cloning:
- Codon-optimize the candidate gene sequence for expression in E. coli.
- Synthesize the gene and clone it into an expression vector (e.g., pET-28a(+) with an N-terminal His-tag).
2. Protein Expression:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.1 - 1.0 mM IPTG and incubate for 16-20 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Harvest the cells by centrifugation.
3. Cell Lysis and Protein Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C).
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein fractions by SDS-PAGE.
- Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Protocol 2: Enzyme Activity Assay for this compound Formation
This protocol describes an in vitro assay to determine the activity of the putative N-methylisopelletierine cyclase.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
- Prepare a stock solution of the substrate, N-methylisopelletierine, in the reaction buffer.
- If a cofactor is suspected, prepare a stock solution of the cofactor (e.g., NAD+ or FAD).
2. Enzymatic Reaction:
- In a microcentrifuge tube, combine the reaction buffer, substrate solution, and cofactor solution (if applicable).
- Pre-warm the mixture to the desired reaction temperature (e.g., 30°C).
- Initiate the reaction by adding a known amount of the purified enzyme.
- The final reaction volume could be, for example, 100 µL.
- Incubate the reaction for a specific time period (e.g., 30-60 minutes).
3. Reaction Quenching and Sample Preparation:
- Stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold methanol or a basic solution like sodium carbonate to facilitate extraction).
- Vortex and centrifuge to precipitate the enzyme.
- Transfer the supernatant to a new tube for analysis.
4. Product Detection and Quantification:
- Analyze the reaction product by HPLC-MS/MS as described in Protocol 3.
- Quantify the amount of this compound formed using a calibration curve.
- Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).
Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS
This protocol provides a general method for the quantification of this compound in enzymatic reaction mixtures or plant extracts.
1. Sample Preparation:
- For enzymatic reactions, use the quenched supernatant directly or after appropriate dilution.
- For plant material, perform an acid-base extraction to enrich the alkaloid fraction.
2. HPLC-MS/MS Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes), followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution.
3. Data Analysis:
- Generate a standard curve by injecting known concentrations of a this compound standard.
- Integrate the peak areas of the MRM transitions for this compound in the samples.
- Calculate the concentration of this compound in the samples based on the standard curve.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for enzymatic synthesis and analysis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Pseudopelletierine from Crude Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of pseudopelletierine from crude extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Suggested Solution |
| Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time was too short. | - Ensure the plant material (e.g., pomegranate root bark) is finely powdered to increase the surface area for solvent penetration. - Increase the extraction time or the number of extraction cycles. - Consider using extraction enhancement techniques such as sonication or Soxhlet extraction for more efficient recovery.[1][2] |
| Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for this compound. | - this compound is a basic alkaloid and is often extracted in its salt form using acidified water or in its free base form using an organic solvent after basification of the plant material.[3][4] - A common method involves initial extraction with an acidic aqueous solution to form alkaloid salts, followed by basification and extraction with an organic solvent like chloroform or dichloromethane.[5] |
| Degradation of this compound: The compound can degrade under certain conditions, such as high temperatures or prolonged exposure to acidic or basic environments. | - Avoid excessive heat during the extraction and solvent evaporation steps. Use a rotary evaporator at a controlled temperature. - Minimize the time the extract spends in highly acidic or basic conditions. Promptly proceed to the next step after pH adjustment. |
Issue 2: Poor Separation of this compound during Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica gel, alumina) may not be suitable for the separation. | - Silica gel is commonly used for the purification of this compound. However, if the compound shows instability (streaking or degradation) on silica, consider using a less acidic stationary phase like alumina. - Perform a preliminary thin-layer chromatography (TLC) analysis on different stationary phases to select the most appropriate one. |
| Incorrect Mobile Phase (Eluent): The solvent system does not provide adequate resolution between this compound and impurities. | - A common eluent system for this compound purification on silica gel is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like aqueous ammonia to reduce tailing of the basic alkaloid. - Systematically vary the solvent ratio in your eluent based on preliminary TLC analysis to achieve optimal separation (Rf value of this compound around 0.3-0.4). |
| Column Overloading: Too much crude extract has been loaded onto the column, exceeding its separation capacity. | - As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. - If you have a large amount of crude extract, use a larger column or perform multiple chromatographic runs. |
| Improper Column Packing: The column is not packed uniformly, leading to channeling and poor separation. | - Ensure the stationary phase is packed as a uniform slurry to avoid air bubbles and cracks. - Allow the packed column to equilibrate with the mobile phase before loading the sample. |
Issue 3: Presence of Persistent Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Co-eluting Alkaloids: Other alkaloids from the plant source with similar polarities to this compound are present. | - Employ a multi-step purification strategy. Consider an initial acid-base liquid-liquid extraction to remove non-basic impurities before chromatography. - If column chromatography alone is insufficient, consider further purification by preparative TLC or recrystallization. |
| Residual Solvents: Solvents from the extraction or chromatography steps have not been completely removed. | - After purification, dry the sample under high vacuum to remove all residual solvents. The presence of solvents can affect the purity assessment and the physical properties of the compound. - Analyze the final product by ¹H NMR to check for the presence of characteristic solvent peaks. |
| Degradation During Purification: this compound may have degraded during the purification process. | - Monitor the stability of this compound throughout the purification process using TLC. Look for the appearance of new spots. - Minimize exposure to harsh conditions (strong acids/bases, high heat, prolonged air exposure). |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude extracts of this compound?
A1: Crude extracts from sources like pomegranate (Punica granatum) root bark contain a mixture of alkaloids. Besides this compound, other common alkaloids include pelletierine, isopelletierine, and N-methylpelletierine. The crude extract will also contain non-alkaloidal compounds such as tannins, pigments, and lipids.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. Use silica gel plates and a suitable eluent system (e.g., dichloromethane:methanol with a trace of ammonia). The spots corresponding to alkaloids can be visualized by spraying with Dragendorff's reagent, which typically gives a brown or orange-brown color. This compound usually has a higher Rf value compared to the other more polar alkaloids in the mixture.
Q3: My purified this compound is a yellow oil instead of a white solid. What should I do?
A3: A yellow coloration often indicates the presence of impurities or degradation products. Further purification may be necessary. Consider re-purifying by column chromatography using a shallower solvent gradient. If the amount is small, preparative TLC could be an option. Finally, attempting to crystallize the oil from a suitable solvent or sublimation under high vacuum can yield a solid product.
Q4: What is the best method for final purification of this compound?
A4: Sublimation is an excellent final purification step for this compound. It is effective at removing non-volatile impurities and can yield a high-purity crystalline solid. The sublimation should be performed under high vacuum and at a controlled temperature (around 40-50°C).
Q5: How should I store purified this compound?
A5: this compound can darken and decompose over time, especially when exposed to air and light. It is best stored as a dry, anhydrous solid in a sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Step | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | Low to Moderate | Removes non-basic impurities. | Does not separate related alkaloids. |
| Column Chromatography | Moderate to High | Good for separating compounds with different polarities. | Can be time-consuming; potential for compound degradation on the stationary phase. |
| Sublimation | High to Very High | Excellent for removing non-volatile impurities; yields crystalline product. | Only suitable for thermally stable and volatile compounds. |
| Recrystallization | High to Very High | Can yield very pure crystalline material. | Requires finding a suitable solvent system; can result in significant loss of material. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Alkaloids from Pomegranate Root Bark
-
Acidic Extraction:
-
Suspend finely powdered pomegranate root bark in a dilute acidic solution (e.g., 1% HCl in water).
-
Stir the mixture for several hours to allow the alkaloids to form water-soluble salts.
-
Filter the mixture to remove the solid plant material.
-
-
Basification:
-
To the acidic aqueous extract, add a base (e.g., concentrated NH₄OH or NaOH solution) until the pH is approximately 9-10. This converts the alkaloid salts back to their free base form.
-
-
Organic Solvent Extraction:
-
Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.
-
Protocol 2: Column Chromatography of Crude this compound Extract
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., dichloromethane).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and equilibrate with the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in the dichloromethane:methanol mixture) to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Logical troubleshooting flow for this compound purification.
References
identification and characterization of byproducts in pseudopelletierine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pseudopelletierine. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the identification and characterization of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My this compound yield is significantly lower than expected, and I observe a significant amount of a dark, resinous material. What are the potential causes and how can I mitigate this?
A1: Low yields and the formation of a resinous substance are common issues in the Robinson-Schöpf synthesis of this compound. Several factors can contribute to this:
-
pH Control: The reaction is highly sensitive to pH. If the pH is too high (alkaline), it can promote the self-condensation and polymerization of glutaraldehyde.[1][2] This leads to the formation of complex polymeric materials, which constitute the resinous byproduct. It is crucial to maintain the reaction pH within the optimal acidic to neutral range (typically pH 4-7) to favor the desired double Mannich reaction.
-
Reaction Temperature: Exceeding the optimal reaction temperature can accelerate side reactions, including the decomposition of acetonedicarboxylic acid and polymerization of glutaraldehyde.
-
Purity of Reagents: The purity of glutaraldehyde and acetonedicarboxylic acid is critical. Impurities in glutaraldehyde can initiate unwanted polymerization. Acetonedicarboxylic acid is thermally unstable and can decompose to acetone and carbon dioxide, reducing the availability of this key reactant.[3]
Recommended Solutions:
-
Strict pH Monitoring and Control: Use a calibrated pH meter to monitor the reaction mixture and add acid or base as needed to maintain the optimal pH.
-
Temperature Regulation: Employ a water or oil bath to maintain a consistent and appropriate reaction temperature.
-
Use High-Purity Reagents: Whenever possible, use freshly opened or purified reagents. The stability of acetonedicarboxylic acid can be enhanced by storing it under anhydrous conditions.[3]
Q2: I am observing unexpected peaks in my GC-MS and/or LC-MS analysis of the crude reaction mixture. What are the possible structures of these byproducts?
A2: The presence of unexpected peaks indicates the formation of byproducts. Based on the reactivity of the starting materials in the Robinson-Schöpf reaction, several side products are plausible:
-
Incomplete Mannich Reaction Products: The reaction proceeds in a stepwise manner. If the second intramolecular Mannich reaction does not complete, you may observe intermediates.
-
Over-alkylation Products: Since methylamine is a primary amine, the initial Mannich product, which is a secondary amine, can potentially react further with another molecule of glutaraldehyde and acetonedicarboxylic acid, leading to more complex structures.
-
Self-Condensation Products of Acetonedicarboxylic Acid: Acetonedicarboxylic acid can undergo self-condensation, especially under certain pH and temperature conditions.[3]
-
Glutaraldehyde Polymers: As mentioned, glutaraldehyde can polymerize in aqueous solutions, particularly under alkaline conditions. These polymers may be detectable depending on their volatility and solubility.
-
Aza-adamantane Derivatives: Under certain conditions, Mannich reactions involving cyclic ketones and formaldehyde/amines can lead to the formation of aza-adamantane structures through intramolecular cyclizations. While less common with glutaraldehyde, the formation of related cage-like compounds cannot be entirely ruled out.
A summary of potential byproducts and their expected mass spectral characteristics is provided in the table below.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound synthesis to minimize byproduct formation?
A1: The most critical parameter is pH control. The Robinson-Schöpf reaction is highly pH-dependent, and deviations from the optimal range can significantly promote side reactions, particularly the polymerization of glutaraldehyde. Temperature and the purity of the starting materials are also crucial factors.
Q2: How can I confirm the identity of an unknown byproduct?
A2: A combination of analytical techniques is necessary for unambiguous structure elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition of the byproduct. Fragmentation patterns observed in MS/MS experiments can provide structural clues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for determining the connectivity of atoms and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the byproduct, such as carbonyls, amines, and hydroxyl groups.
Q3: Are there any specific derivatization techniques that can aid in the GC-MS analysis of polar byproducts?
A3: Yes, derivatization can improve the volatility and chromatographic behavior of polar byproducts containing hydroxyl or amine groups. Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Acylation with reagents like heptafluorobutyric anhydride (HFBA) can also be effective.
Data Presentation: Potential Byproducts in this compound Synthesis
| Potential Byproduct | Plausible Structure | Expected [M+H]⁺ (Monoisotopic Mass) | Key Mass Spectral Fragments (EI) | Notes |
| Incomplete Cyclization Product | C₁₀H₁₅NO₃ | 198.1076 | Fragments corresponding to the loss of water, and cleavage of the side chain. | Arises from the first Mannich reaction without the second intramolecular cyclization. |
| N-Methyl-2,6-piperidinedione | C₆H₉NO₂ | 128.0657 | Characteristic fragments from the piperidine ring structure. | A potential degradation product of intermediates. |
| Bispidine Derivative | C₁₁H₁₈N₂O | 195.1497 | Fragmentation pattern will be highly dependent on the specific isomer. | Formed from an alternative cyclization pathway. |
| Glutaraldehyde Trimer | C₁₅H₂₄O₆ | 301.1600 | Complex fragmentation due to polymeric nature. | A component of the resinous byproduct. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude this compound Reaction Mixture
Objective: To identify volatile and semi-volatile components, including this compound and potential byproducts, in the crude reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture after work-up (e.g., after solvent extraction and drying).
-
Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).
-
(Optional) For polar byproducts, perform a derivatization step (e.g., silylation with BSTFA) prior to injection.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of unknown peaks and compare them against spectral libraries (e.g., NIST, Wiley).
-
For unknown compounds not in the libraries, interpret the fragmentation patterns to propose potential structures.
Protocol 2: HPLC-MS Analysis of this compound and Potential Byproducts
Objective: To separate and identify this compound and a broader range of byproducts, including less volatile and more polar compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS)
-
Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Dilute the crude reaction mixture with the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-MS Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
5% B to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and equilibrate for 5 minutes
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-800
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of this compound ([M+H]⁺) and potential byproducts.
-
Analyze the mass spectra of unknown peaks to determine their molecular weights.
-
Perform MS/MS fragmentation on parent ions of interest to obtain structural information.
Mandatory Visualization
References
Technical Support Center: Pseudopelletierine Stability and Degradation
Disclaimer: Due to a lack of publicly available, specific stability and degradation data for pseudopelletierine, this technical support center provides generalized guidance based on common practices for the stability testing of alkaloids and other pharmaceutical compounds. The experimental protocols and degradation pathways are illustrative and should be adapted and validated for specific research needs.
Troubleshooting Guides
This section addresses common issues researchers may encounter during the handling and analysis of this compound, suggesting potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere. Anhydrous material should be protected from moisture.[1] 2. Check Solvent Purity: Use high-purity solvents for all analytical work. 3. Minimize Light Exposure: Protect solutions from light, especially during analysis. 4. Control Temperature: Avoid exposing solutions to high temperatures. |
| Loss of assay potency over time | Chemical instability in the chosen solvent or pH. | 1. pH Adjustment: Investigate the effect of pH on stability. Buffer solutions to maintain a stable pH. 2. Solvent Selection: Test stability in a range of solvents to find the most suitable one. 3. Freshly Prepare Solutions: Use freshly prepared solutions for experiments whenever possible. |
| Inconsistent analytical results | Variability in experimental conditions or sample preparation. | 1. Standardize Procedures: Ensure consistent sample preparation, including concentration, solvent, and mixing times. 2. Calibrate Instruments: Regularly calibrate all analytical instruments (e.g., HPLC, pH meter). 3. Use Internal Standards: Incorporate an internal standard to account for variations in injection volume and detector response. |
| Discoloration of solid or solution | Potential degradation, possibly due to oxidation or light exposure. | 1. Visual Inspection: Note any changes in the physical appearance of the compound. 2. Characterize Impurities: Use techniques like LC-MS or NMR to identify the colored impurities. 3. Improve Storage: Store in amber vials and consider purging with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the general stability of alkaloids, the primary factors affecting this compound's stability are likely to be:
-
pH: Alkaloids, being basic, can be susceptible to degradation in both acidic and alkaline conditions.
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions.
-
Temperature (Thermal Degradation): High temperatures can accelerate degradation processes.
-
Oxidation: The tertiary amine and ketone functional groups in this compound could be susceptible to oxidation.
-
Moisture: The presence of water can facilitate hydrolytic degradation. Anhydrous this compound is known to form a hemihydrate in the presence of moist air.[1]
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not well-documented, potential degradation mechanisms based on its structure could include:
-
Hydrolysis: Although this compound lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially lead to ring-opening or other hydrolytic reactions.
-
Oxidation: The tertiary amine could be oxidized to an N-oxide. The carbon atoms adjacent to the nitrogen and the ketone are also potential sites of oxidation.
-
Photodegradation: Light exposure could lead to radical-mediated reactions or rearrangements.
-
Thermal Decomposition: At elevated temperatures, complex decomposition and rearrangement reactions can occur. Historically, a notable degradation of this compound to cyclooctatetraene has been reported, which involved several steps including oxidation and Hofmann elimination.[2]
Q3: How should I store this compound to ensure its stability?
A3: To maximize stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing is recommended. Solutions of this compound should be freshly prepared and protected from light. Storage in amber glass vials is advisable. Anhydrous material should be stored under dry conditions to prevent the formation of the hemihydrate.[1]
Q4: What analytical techniques are suitable for studying the stability of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent compound from its degradation products.[3] Coupling HPLC with Mass Spectrometry (LC-MS) would be highly beneficial for the identification and characterization of unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of degradation products.
Quantitative Data Summary
As no specific quantitative stability data for this compound is available, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Summary of this compound Degradation under Forced Degradation Conditions
| Stress Condition | Conditions Tested | % Degradation | Number of Degradants | Major Degradant (if identified) |
| Acid Hydrolysis | e.g., 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| Base Hydrolysis | e.g., 0.1 M NaOH, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| Oxidative | e.g., 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | e.g., ICH Q1B option 1 | Data to be filled | Data to be filled | Data to be filled |
| Thermal | e.g., 80°C, 48h | Data to be filled | Data to be filled | Data to be filled |
Table 2: Kinetic Data for this compound Degradation (Example)
| Condition | Order of Reaction | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀) |
| 0.1 M HCl at 60°C | e.g., First-order | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH at 60°C | e.g., First-order | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer components
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector and/or MS detector
-
pH meter
-
Photostability chamber
-
Thermostatic oven
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples after the exposure period.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Also, expose a solution of this compound to the same thermal stress.
-
Analyze the samples after the stress period.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-degraded control sample, using a developed and validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
-
If coupled with a mass spectrometer, obtain mass spectra of the degradation products for structural elucidation.
-
Visualizations
Hypothetical Degradation Pathways
Caption: Hypothetical oxidative and hydrolytic degradation pathways of this compound.
Experimental Workflow for Stability Testing
References
optimizing reaction conditions for the synthesis of pseudopelletierine
Technical Support Center: Synthesis of Pseudopelletierine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the synthesis of this compound, focusing on the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? A1: The most widely used method is the Robinson-Schöpf synthesis. This one-pot reaction involves the condensation of glutaraldehyde, methylamine, and acetonedicarboxylic acid under mild, so-called "physiological" conditions, followed by decarboxylation.[1][2] This method is favored over extraction from natural sources like the root-bark of the pomegranate tree for its reliability and higher yields.[2]
Q2: What are the critical starting materials for the Robinson-Schöpf synthesis? A2: The key reagents are an aqueous solution of glutaraldehyde, methylamine (typically as methylamine hydrochloride), and acetonedicarboxylic acid.[1] A phosphate buffer is also used to maintain the optimal pH.[1]
Q3: What is the expected yield for the synthesis of this compound? A3: Reported yields vary depending on the specific protocol and optimization. Procedures described in Organic Syntheses report yields of 58-73%. Other optimization studies have reported maximum yields of 45-57% under faster reaction conditions.
Q4: How important is pH control during the condensation reaction? A4: pH is a critical parameter. The reaction is highly sensitive to pH, with optimal results and maximum yields obtained in a pH range of 2.5 to 4.5. The reaction is often initiated at a pH of around 2.5, which increases to 4.5 as the reaction progresses.
Q5: How is the final product purified? A5: Purification typically involves a multi-step process:
-
Acidification and Decarboxylation: The reaction mixture is acidified and heated to complete decarboxylation.
-
Basification and Extraction: The solution is made strongly basic (pH ~12), and the product is promptly extracted into an organic solvent like methylene chloride.
-
Chromatography: The crude extract is often passed through an alumina column to remove dark, resinous impurities.
-
Crystallization and Sublimation: The product is first crystallized as a hemihydrate from a solvent like pentane. Final purification to yield the anhydrous, colorless product is best achieved by sublimation, as distillation can be problematic due to the product crystallizing in the condenser.
Q6: My final product is yellow and darkens over time. Is this normal? A6: The distilled or crude product can be yellow and may darken, especially if impure. This indicates the potential for instability or oxidation. Purification through an alumina column helps remove colored impurities, and sublimation of the crystallized hemihydrate yields a pure, colorless product that is stable when stored under dry conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Yield
| Possible Cause | Recommended Solution & Explanation | Citation |
| Incorrect pH | The condensation is highly pH-sensitive. Verify that the initial pH is ~2.5 and that it rises to ~4.5. Use a phosphate buffer (e.g., disodium hydrogen phosphate and sodium hydroxide) to maintain the pH within the optimal 2.5-4.0 range. | |
| Suboptimal Reaction Time | While some protocols suggest 24 hours, studies have shown that maximum yields can be achieved in as little as 4 hours. Monitor the reaction's progress to avoid potential side reactions or degradation over extended periods. | |
| Incomplete Decarboxylation | Omitting or improperly performing the decarboxylation step can reduce the yield of crude material to 57% of the expected amount. Ensure the solution is heated adequately (e.g., on a steam bath at ~80°C) for at least one hour after adding concentrated hydrochloric acid. | |
| Product Degradation during Workup | This compound can undergo self-condensation at the high pH (~12) required for extraction. Perform the extraction with methylene chloride immediately after adding the sodium hydroxide solution to minimize this side reaction. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution & Explanation | Citation |
| Inefficient Extraction | The choice of solvent is crucial. Methylene chloride (using multiple portions) is highly effective. Using diethyl ether is less efficient and requires continuous extraction for up to two days to achieve a comparable result. | |
| Product Solidifies During Distillation | This compound has a tendency to crystallize in the condenser during distillation, making this method inconvenient. Sublimation at low pressure (e.g., 40°C and 0.3 mm) is the recommended method for final purification. | |
| Resinous Impurities | Dark, resinous byproducts can co-extract with the product. Filtering the concentrated methylene chloride extract through a column of alumina is an effective way to remove these impurities before crystallization. |
Data on Reaction Conditions
The following tables summarize key quantitative data from established protocols.
Table 1: Comparison of Published Reaction Conditions
| Parameter | Protocol A (Organic Syntheses) | Protocol B (Optimized Study) |
| pH | Initial pH 2.5, rising to 4.5 | Optimal range pH 2.5 - 4.0 |
| Reaction Time | 24 hours | ~4 hours |
| Decarboxylation Temp. | ~80°C (Steam Bath) | Not Specified |
| Reported Yield | 61 - 73% | 45 - 57% |
| Data sourced from. |
Table 2: Example Reagent Quantities (Based on Organic Syntheses Protocol)
| Reagent | Moles | Mass/Volume | Notes |
| Glutaraldehyde (from dioxime) | ~0.57 | Derived from 100g dioxime | Prepared in situ from its precursor. |
| Methylamine Hydrochloride | 0.74 | 50 g | Dissolved in water. |
| Acetonedicarboxylic Acid | 0.57 | 83 g | Use of commercial grade is acceptable. |
| Disodium Hydrogen Phosphate | 0.25 | 88 g | Used for buffering. |
| Sodium Hydroxide (for buffer) | 0.18 | 7.3 g | Used for buffering. |
| Concentrated HCl (decarboxylation) | - | 33 mL | To acidify and promote decarboxylation. |
| Sodium Hydroxide (for extraction) | - | 75 g | To raise pH to ~12 for extraction. |
| Data sourced from. |
Experimental Protocol: Robinson-Schöpf Synthesis
This protocol is a summary of the procedure detailed in Organic Syntheses, Vol. 37, p.80 (1957).
Step 1: Condensation
-
Prepare an aqueous solution of glutaraldehyde.
-
In a large reaction vessel, add in order: the glutaraldehyde solution, an aqueous solution of methylamine hydrochloride (50 g in 500 ml water), and an aqueous solution of acetonedicarboxylic acid (83 g in 830 ml water).
-
Add a freshly prepared buffer solution (88 g disodium hydrogen phosphate dodecahydrate and 7.3 g sodium hydroxide in 200 ml water).
-
Stir the mixture under a nitrogen atmosphere at room temperature. The reaction is monitored until completion (typically 4-24 hours).
Step 2: Decarboxylation
-
After the condensation is complete, add 33 ml of concentrated hydrochloric acid.
-
Heat the solution on a steam bath for 1 hour to ensure complete decarboxylation.
Step 3: Extraction and Purification
-
Cool the solution to room temperature.
-
Carefully add a solution of 75 g of sodium hydroxide in 100 ml of water. The pH should rise to about 12.
-
Immediately extract the basic mixture with eight 250-ml portions of methylene chloride.
-
Dry the combined organic extracts over sodium sulfate.
-
Concentrate the solution and filter it through a 400 g alumina column to remove colored impurities.
-
Elute the column with methylene chloride.
Step 4: Isolation of Final Product
-
Concentrate the eluate under reduced pressure to yield crystalline, yellow this compound.
-
For further purification, sublime the crude solid at 40°C and 0.3 mm to yield crude, nearly colorless this compound.
-
Dissolve the sublimed product in boiling pentane. Upon cooling, this compound hemihydrate crystallizes.
-
A final sublimation of the hemihydrate removes the water of hydration, yielding pure, colorless this compound with a melting point of 63–64°C.
Visualizations
References
Technical Support Center: Overcoming Low Yields in the Isolation of Pseudopelletierine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of pseudopelletierine, particularly focusing on addressing issues of low yield.
Troubleshooting Guide: Low this compound Yields
This guide is designed to help you identify and resolve common issues encountered during the isolation of this compound from its natural source, the root bark of Punica granatum.
Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?
Low yields in alkaloid extractions can arise from several factors throughout the experimental process.[1] The most common culprits include suboptimal extraction conditions, degradation of the target compound, and inefficient purification steps. For this compound, which is present in low concentrations in the root bark, optimizing each step is critical.[2]
Q2: How do I know if my initial extraction from the plant material is inefficient?
An inefficient initial extraction is a primary cause of low yield. Consider the following:
-
Improper Solvent Selection: Alkaloids like this compound exist as salts in the plant material and are converted to a free base during extraction.[3] The choice of solvent is critical and depends on the form of the alkaloid you are targeting at each stage.[1] Alcohol-based solvents like methanol or ethanol can dissolve both the free base and salt forms, making them a reasonable starting point.[1]
-
Insufficient Extraction Time and Temperature: The duration and temperature of extraction significantly impact yield. These parameters require optimization for the specific plant material and the stability of this compound. Prolonged exposure to high temperatures can lead to degradation.
-
Inadequate Grinding of Plant Material: To ensure efficient solvent penetration, the dried root bark should be ground into a fine powder. This increases the surface area available for extraction.
Q3: I suspect my this compound is degrading during the isolation process. What conditions can cause this?
This compound can be sensitive to certain conditions, leading to its degradation and a subsequent loss of yield:
-
pH Instability: The basicity of this compound is crucial for its separation from other compounds through acid-base extractions. However, exposure to harsh acidic or basic conditions for prolonged periods can potentially lead to degradation. The stability of the alkaloid at different pH values should be considered.
-
Thermal Degradation: Many alkaloids are sensitive to heat. During steps that involve heating, such as solvent evaporation, it is advisable to use reduced pressure to keep the temperature low.
-
Light Exposure: Some alkaloids are light-sensitive. While not specifically documented for this compound in the provided results, it is good practice to protect extracts and purified compounds from direct light.
Q4: My crude extract is very impure, and I am losing a lot of product during purification. How can I improve this?
The purification of this compound from a complex crude extract is a significant challenge. The root bark of Punica granatum contains other alkaloids such as pelletierine, isopelletierine, and methyl-pelletierine, which can complicate the isolation process.
-
Inefficient Liquid-Liquid Extraction: The separation of this compound relies on its basicity. The process involves dissolving the total alkaloids in an organic solvent, extracting them into an acidic aqueous phase to form the water-soluble salt, and then basifying the aqueous phase to regenerate the free base, which can then be re-extracted into an organic solvent. Each of these steps must be performed carefully to ensure a clean separation.
-
Suboptimal Chromatography: Column chromatography is often used for the final purification of this compound. Poor separation on the column can be due to an incorrect choice of stationary phase or mobile phase. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the target compound. The use of a visualizing agent like Dragendorff reagent can help in detecting the alkaloid spots on a TLC plate.
Frequently Asked Questions (FAQs)
Q: What is the expected yield of this compound from Punica granatum?
The yield of this compound isolated from the root bark of Punica granatum is typically very low. One documented procedure reported a yield of only 0.03% from the dried root bark. In contrast, synthetic methods can produce this compound in much higher yields, with some procedures reporting up to 70%.
Q: What are the key chemical properties of this compound that I should be aware of during isolation?
This compound is a basic alkaloid. This property is fundamental to its isolation, as it allows for its separation from neutral and acidic compounds through acid-base extraction techniques. Its free base form is soluble in non-polar organic solvents, while its salt form (protonated) is soluble in acidic aqueous solutions.
Q: Are there alternative methods to traditional solvent extraction for this compound?
Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be more efficient than traditional methods like maceration or Soxhlet extraction. These techniques can reduce extraction time and solvent consumption. Another advanced method is pressurized liquid extraction (PLE), which uses elevated temperatures and pressures to enhance extraction efficiency.
Q: How can I confirm the presence and purity of this compound in my fractions?
Thin-layer chromatography (TLC) is a common method to monitor the presence of this compound during isolation. The spots can be visualized using Dragendorff reagent, which typically forms a colored complex with alkaloids. For structural confirmation and purity assessment of the final product, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
Data Presentation
Table 1: Comparison of Reported Yields for this compound
| Method | Starting Material | Reported Yield | Reference |
| Isolation from Natural Source | Punica granatum root bark | 0.03% | |
| Chemical Synthesis | Glutaraldehyde, methylamine, and acetonedicarboxylic acid | Up to 70% |
Experimental Protocols
Protocol 1: Isolation of this compound from Punica granatum Root Bark
This protocol is a summary of a method described in the literature.
-
Extraction: The dried and powdered root bark is subjected to an extraction process. This typically involves an initial extraction with a solvent, followed by an acid-base liquid-liquid extraction to separate the alkaloids.
-
Acid-Base Extraction:
-
The crude extract containing the alkaloids in their free base form is dissolved in an appropriate organic solvent (e.g., chloroform).
-
This organic solution is then extracted with a dilute acid (e.g., hydrochloric acid). The basic this compound will be protonated and move into the acidic aqueous phase.
-
The aqueous phase is then made basic (e.g., with sodium hydroxide) to deprotonate the alkaloid, converting it back to its free base form.
-
The free base is then re-extracted into an organic solvent.
-
-
Purification:
-
The resulting organic phase, now enriched with this compound, is dried and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.
-
This crude product is further purified by column chromatography on silica gel.
-
Fractions are collected and analyzed by TLC using a suitable mobile phase. The fractions containing this compound are combined.
-
-
Final Product: The solvent is removed from the combined fractions under reduced pressure to yield a colorless, crystalline solid, which is identified as this compound.
Protocol 2: Synthesis of this compound via Double Mannich Reaction
This is a well-established synthetic route.
-
Reaction Setup: Glutaraldehyde, methylamine hydrochloride, and acetonedicarboxylic acid are reacted in an aqueous solution. A phosphate buffer is used to maintain the pH of the solution.
-
Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere for an extended period (e.g., 24 hours).
-
Decarboxylation: After the initial reaction, concentrated hydrochloric acid is added, and the solution is heated to facilitate decarboxylation.
-
Workup and Extraction:
-
The solution is cooled and then made strongly basic with sodium hydroxide.
-
The basic mixture is extracted multiple times with an organic solvent such as methylene chloride.
-
-
Purification:
-
The combined organic extracts are dried and concentrated.
-
The crude product is then purified by passing it through a column of alumina.
-
-
Crystallization and Final Product: The eluate is concentrated, and the resulting solid can be further purified by sublimation and crystallization from a solvent like pentane to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound isolation.
References
troubleshooting column chromatography for pseudopelletierine purification
Technical Support Center: Pseudopelletierine Purification
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound using silica gel column chromatography?
This compound, like many alkaloids, is a basic compound, which presents several challenges during purification on standard silica gel.[1] The primary difficulties include:
-
Strong Adsorption: The basic nitrogen atom in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution even with polar solvents.[1]
-
Peak Tailing: These strong secondary interactions are a common cause of peak tailing, which complicates fraction collection, reduces resolution, and lowers the purity of the final product.[1][2]
-
Potential Degradation: Some alkaloids are sensitive to the acidic nature of silica gel and may degrade during the purification process.[1]
Q2: My this compound is stuck on the column and won't elute. What should I do?
This issue is likely due to strong interactions between the basic this compound and the acidic stationary phase. Here are several solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a base to your mobile phase to neutralize the acidic silanol groups on the silica gel. A common and effective eluent for this compound is a mixture of Dichloromethane/Methanol (4:1 v/v) with the addition of 2% v/v aqueous ammonia solution (25%). Triethylamine (0.5-2%) can also be used as a modifier.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider switching to a less acidic stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds like alkaloids.
-
Use Reversed-Phase Chromatography: If the compound is sufficiently water-soluble, reversed-phase chromatography (e.g., with a C18 column) can be an effective alternative.
Q3: The peaks for my collected fractions are showing significant tailing. How can I fix this?
Peak tailing is the most common problem when purifying basic compounds on silica gel. The cause is almost always the interaction between the basic nitrogen of the alkaloid and acidic silanol groups.
-
Primary Solution: Add a basic modifier like aqueous ammonia or triethylamine to your eluent. This neutralizes the acidic sites on the silica, preventing the secondary interactions that cause tailing and resulting in sharper, more symmetrical peaks.
-
Check for Column Overloading: Tailing can also occur if the column is overloaded with the crude sample. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.
Q4: How do I achieve better separation between this compound and other closely related alkaloids from the crude extract?
Achieving good resolution between structurally similar alkaloids requires careful optimization of your chromatographic conditions.
-
Optimize the Mobile Phase: Before running the column, use Thin-Layer Chromatography (TLC) to screen various solvent systems. The goal is to find a system that provides the greatest difference in Rf values between this compound and its impurities. A typical mobile phase for tropane alkaloids involves a non-polar solvent (like dichloromethane), a polar solvent (like methanol), and a basic modifier.
-
Consider Gradient Elution: Start with a less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol). This can help separate compounds with close Rf values more effectively.
-
Use High-Performance Systems: For very challenging separations, using flash chromatography with finer silica gel (e.g., 230-400 mesh) can provide higher resolution.
Troubleshooting Summary
The following diagram and table summarize the logical workflow for troubleshooting common issues during this compound purification.
References
preventing the formation of impurities during pseudopelletierine synthesis
Welcome to the technical support center for pseudopelletierine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of impurities during their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method for synthesizing this compound is the Robinson-Schöpf reaction. This one-pot synthesis involves the condensation of glutaraldehyde, methylamine, and acetonedicarboxylic acid.[1][2][3][4] It is considered a biomimetic synthesis as it mimics the biosynthetic pathway of tropane alkaloids.[1] With optimized conditions, yields can exceed 90%.
Q2: What are the critical parameters to control during the Robinson-Schöpf synthesis to ensure high purity?
A2: The critical parameters to control are:
-
pH: The reaction is highly sensitive to pH, with optimal yields and purity typically achieved in a weakly acidic to neutral pH range (pH 5-9).
-
Temperature: The reaction is generally performed at room temperature. Exothermic reactions can occur, and temperature control is crucial to prevent side reactions.
-
Purity of Starting Materials: The purity of glutaraldehyde and acetonedicarboxylic acid is critical, as impurities in these reagents can lead to byproducts. Acetonedicarboxylic acid is known to be unstable and can decompose.
-
Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is necessary to avoid side reactions and the formation of byproducts.
Q3: What are the potential sources of impurities in this compound synthesis?
A3: Impurities can arise from several sources:
-
Side reactions of starting materials: Glutaraldehyde can undergo self-polymerization, especially under acidic conditions. Acetonedicarboxylic acid can decarboxylate to form acetone and CO2.
-
Incomplete reaction: Unreacted starting materials or intermediates can remain in the final product.
-
Over-alkylation: The amine might react with more than one molecule of the aldehyde or ketone, leading to more complex structures.
-
Degradation of the product: this compound itself may degrade under harsh purification conditions (e.g., high temperatures or extreme pH).
-
Contamination from equipment or solvents: As with any chemical synthesis, care must be taken to use clean glassware and high-purity solvents.
Q4: What analytical techniques are recommended for assessing the purity of synthesized this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis and for separating this compound from closely related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and for characterizing the structure of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of tropane alkaloids.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incorrect pH of the reaction mixture. | Optimize the pH of the reaction medium to be within the 5-9 range. Use a buffer system to maintain a stable pH. |
| Decomposition of acetonedicarboxylic acid. | Use freshly prepared or high-purity acetonedicarboxylic acid. Store it under appropriate conditions to prevent degradation. | |
| Polymerization of glutaraldehyde. | Use high-quality glutaraldehyde and add it slowly to the reaction mixture to control the temperature. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of various side products due to incorrect reaction conditions. | Re-evaluate and optimize the reaction parameters, including pH, temperature, and reaction time. |
| Impure starting materials. | Ensure the purity of all reactants before starting the synthesis. Purify starting materials if necessary. | |
| Product is colored (yellow or brown) | Presence of polymeric impurities from glutaraldehyde. | Purify the crude product using column chromatography on alumina or silica gel. |
| Degradation of the product during workup or purification. | Avoid high temperatures and extreme pH during extraction and purification steps. | |
| Difficulty in Crystallizing the Final Product | Presence of oily impurities. | Purify the crude product by column chromatography before attempting crystallization. Recrystallization from a suitable solvent like light petroleum can also be effective. |
| Identification of an Unknown Impurity | A side reaction has occurred. | Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using LC-MS and NMR. |
Quantitative Data Summary
While specific quantitative data on impurity formation in this compound synthesis is scarce in the literature, the following table summarizes the impact of pH on the yield of the related compound, tropinone, in the Robinson-Schöpf synthesis, which highlights the importance of this parameter.
| pH | Yield of Tropinone (%) | Reference |
| Acidic | ~40% | (Mondal et al.) |
| 7 | 70-85% | (Schöpf et al.) |
Experimental Protocols
High-Purity this compound Synthesis via Robinson-Schöpf Reaction
Materials:
-
Glutaraldehyde (50% aqueous solution)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium hydrogen phosphate
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Alumina (for chromatography)
-
Deionized water
Procedure:
-
Preparation of Glutaraldehyde Solution: In a well-ventilated fume hood, prepare a dilute aqueous solution of glutaraldehyde from a commercial 50% solution.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine an aqueous solution of methylamine hydrochloride, an aqueous solution of acetonedicarboxylic acid, and a buffer solution of disodium hydrogen phosphate and sodium hydroxide to maintain a pH between 5 and 7.
-
Reaction Execution: Cool the mixture in an ice bath and slowly add the glutaraldehyde solution dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, make the solution basic by adding a concentrated solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with several portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on alumina, eluting with dichloromethane. Further purification can be achieved by recrystallization from light petroleum or by sublimation.
Visualizations
Caption: Robinson-Schöpf reaction mechanism for this compound synthesis.
Caption: Troubleshooting workflow for impurity formation in this compound synthesis.
References
Technical Support Center: Scale-Up of Pseudopelletierine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of pseudopelletierine synthesis. The information is presented in a question-and-answer format to address specific issues that may be encountered during the transition from laboratory to larger-scale production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted and scalable method for synthesizing this compound is the Robinson-Schöpf reaction. This one-pot, multi-component reaction involves the condensation of a dialdehyde (such as glutaraldehyde or its precursor), methylamine, and acetonedicarboxylic acid.[1][2] This biomimetic approach is advantageous due to its convergence and use of readily available starting materials.[3]
Q2: What are the critical process parameters to monitor during the scale-up of the Robinson-Schöpf reaction for this compound synthesis?
A2: Several parameters are crucial for a successful and safe scale-up:
-
pH: The reaction is highly sensitive to pH, with optimal yields typically achieved in a weakly acidic to neutral range (pH 4-7).[4] Maintaining a stable pH is critical to prevent side reactions and ensure consistent product formation.
-
Temperature: While the reaction is often conducted at or near room temperature, exothermic heat is generated. Inadequate heat dissipation on a larger scale can lead to temperature gradients, promoting the formation of impurities and potentially creating safety hazards.
-
Mixing: Efficient mixing is essential to ensure homogeneity of the reactants, maintain uniform temperature, and prevent localized "hot spots." Inadequate mixing can result in lower yields and a broader impurity profile.
-
Rate of Addition: The controlled addition of reagents, particularly the more reactive components, can help manage the reaction exotherm and maintain better control over the process.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: Key safety considerations include:
-
Thermal Runaway: The Robinson-Schöpf reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a thermal runaway reaction if not properly controlled. A thorough thermal hazard evaluation is essential before proceeding with scale-up.
-
Handling of Reagents: Safe handling procedures for all chemicals, including methylamine (a flammable and toxic gas or volatile liquid) and glutaraldehyde (a sensitizer and irritant), must be implemented at scale.
-
Solvent Safety: The use of flammable organic solvents for extraction and purification requires appropriate engineering controls (e.g., ventilation, grounding) to mitigate fire and explosion risks.
Q4: What are the common methods for purifying this compound at a larger scale?
A4: Purification of this compound on a larger scale can be achieved through:
-
Crystallization: This is a highly effective method for obtaining pure this compound. Careful selection of the solvent system and controlled cooling rates are necessary to achieve the desired crystal size and purity.
-
Chromatography: While column chromatography is a standard laboratory technique, its scalability can be challenging and costly. For industrial-scale production, techniques like simulated moving bed (SMB) chromatography may be more economically viable.
-
Sublimation: Sublimation can be an effective final purification step to remove volatile impurities and obtain a highly pure product. However, its efficiency on a very large scale may be limited.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Suboptimal pH: The pH may have drifted out of the optimal range during the reaction. | - Implement real-time pH monitoring and automated acid/base addition to maintain the target pH. - Ensure the buffering capacity of the reaction mixture is sufficient for the scale. |
| Poor Temperature Control: Localized overheating may be leading to degradation of reactants or products. | - Improve reactor cooling efficiency. - Reduce the rate of addition of exothermic reactants. - Ensure vigorous and effective mixing. | |
| Inefficient Mixing: Inadequate mixing can lead to poor mass transfer and incomplete reaction. | - Evaluate and optimize the agitator design and speed for the larger reactor volume. - Consider the use of baffles to improve mixing efficiency. | |
| High Impurity Profile | Side Reactions: Elevated temperatures or incorrect pH can promote the formation of by-products. | - Re-optimize the reaction temperature and pH for the scaled-up process. - Analyze the impurity profile to identify specific by-products and their formation pathways. |
| Starting Material Quality: Impurities in the starting materials can be carried through or catalyze side reactions. | - Source high-purity starting materials. - Perform incoming quality control checks on all raw materials. | |
| Difficult Product Isolation/Purification | Poor Crystallization: The product may be oiling out or forming very fine crystals that are difficult to filter. | - Screen for optimal crystallization solvents and anti-solvents. - Implement a controlled cooling profile. - Consider seeding the solution to promote the growth of larger crystals. |
| Emulsion Formation during Extraction: The presence of surfactants or fine solids can lead to stable emulsions. | - Adjust the pH of the aqueous phase. - Add a salt (brining out) to break the emulsion. - Consider centrifugation for phase separation on a larger scale. | |
| Process Safety Issues | Unexpected Exotherm: The reaction is generating more heat than anticipated. | - Immediately stop the addition of reactants. - Apply maximum cooling to the reactor. - Have a quenching agent readily available for emergency use. - Re-evaluate the thermal hazard assessment. |
Section 3: Data Presentation
The following table provides a representative comparison of parameters for the synthesis of this compound at a laboratory scale versus a hypothetical pilot scale. The values for the pilot scale are estimations based on common scale-up challenges and may vary depending on the specific equipment and process design.
| Parameter | Laboratory Scale (e.g., 100 g) | Pilot Scale (e.g., 10 kg) | Key Scale-Up Considerations |
| Yield | 70-85% | 60-75% | Yields may decrease on scale-up due to less efficient mixing and heat transfer, leading to increased side reactions. |
| Purity (before final purification) | 90-95% | 85-90% | The impurity profile may be broader on a larger scale due to localized temperature and concentration gradients. |
| Reaction Time | 4-6 hours | 6-10 hours | Longer reaction times may be required to ensure complete conversion in a larger volume. |
| Heat Management | Stir plate with oil bath | Jacketed reactor with thermal control unit | Efficient heat removal is critical to prevent thermal runaway. The surface-area-to-volume ratio decreases significantly. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller design | Achieving homogeneous mixing is more challenging in a larger vessel. |
| Solvent Volume | ~1-2 L | ~100-200 L | Larger solvent volumes increase handling risks and disposal costs. |
| Isolation Method | Filtration | Centrifugation or larger-scale filtration equipment | The choice of isolation equipment will depend on the crystal size and slurry properties. |
Section 4: Experimental Protocols
Laboratory-Scale Synthesis of this compound (based on Organic Syntheses procedure)
Materials:
-
Glutaraldehyde (or a stable precursor like 2-ethoxy-3,4-dihydro-2H-pyran)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium hydrogen phosphate
-
Sodium hydroxide
-
Hydrochloric acid
-
Methylene chloride (for extraction)
-
Anhydrous sodium sulfate
-
Pentane (for crystallization)
-
Deionized water
Procedure:
-
Preparation of Glutaraldehyde Solution: If starting from a precursor, hydrolyze it in an acidic aqueous solution.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer and an inert atmosphere (e.g., nitrogen).
-
Charging of Reagents: To the stirred glutaraldehyde solution, add aqueous solutions of methylamine hydrochloride and acetonedicarboxylic acid.
-
pH Adjustment: Adjust the pH of the reaction mixture to the optimal range (e.g., 4-5) using a phosphate buffer.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, make the solution basic with sodium hydroxide and extract the product with methylene chloride.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., pentane) or by sublimation.
Section 5: Visualizations
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
References
Technical Support Center: Synthetic Pseudopelletierine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthetic pseudopelletierine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude this compound
Possible Causes:
-
Incorrect pH: The Robinson-Schöpf synthesis is pH-sensitive. Maximum yields are typically obtained in a pH range of 2.5-4.
-
Reaction Time: The condensation reaction may not have gone to completion. Reaction times of around 4 hours are often optimal.
-
Reagent Quality: Impurities in the starting materials (glutardialdehyde, methylamine, acetonedicarboxylic acid) can lead to side reactions and lower yields.
-
Inefficient Extraction: The work-up and extraction process may not be efficient, leading to loss of product.
Solutions:
-
pH Optimization: Carefully buffer the reaction mixture to the optimal pH range.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.
-
Use High-Purity Reagents: Ensure the purity of all starting materials before commencing the synthesis.
-
Thorough Extraction: Perform multiple extractions with a suitable solvent like methylene chloride to ensure complete recovery of the product from the aqueous reaction mixture.
Issue 2: Discolored (Yellow to Brown) this compound
Possible Causes:
-
Presence of Impurities: The crude product is often contaminated with colored byproducts from the synthesis.
-
Degradation: this compound can darken over time, especially if exposed to air and light.
Solutions:
-
Purification: Employ one or more of the purification techniques outlined in the experimental protocols section below (sublimation, column chromatography, or recrystallization).
-
Proper Storage: Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Issue 3: Multiple Spots on TLC After Initial Purification
Possible Causes:
-
Co-eluting Impurities: In column chromatography, impurities with similar polarity to this compound may co-elute.
-
Incomplete Reaction: Unreacted starting materials or intermediate products may still be present.
-
Side Products: The Robinson-Schöpf reaction can produce related alkaloids as byproducts. In the context of natural product isolation from pomegranate root bark, other alkaloids such as pelletierine and methylpelletierine have been identified and could potentially form in synthetic preparations under certain conditions.[1]
Solutions:
-
Optimize Chromatography Conditions: Adjust the solvent system polarity to achieve better separation on the TLC plate and apply this optimized system to column chromatography. The addition of a small amount of a base like triethylamine or ammonia to the eluent can improve the chromatography of basic compounds like alkaloids.
-
Sequential Purification: A combination of purification methods may be necessary. For example, column chromatography followed by recrystallization or sublimation can significantly enhance purity.
-
TLC Analysis: In a reported TLC analysis of pomegranate alkaloids, this compound had an Rf value of 0.72, while other alkaloid spots were observed at Rf values of 0.25 and 0.43 using a mobile phase of CH2Cl2/MeOH (4:1 v/v) with 2% aqueous ammonia.[1] This can be a useful reference for identifying the product spot.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying synthetic this compound?
A1: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Sublimation is a simple and effective method for removing non-volatile impurities and can yield a product with a melting point of 62-64°C. Column chromatography is highly effective for separating this compound from impurities with different polarities. Recrystallization from a suitable solvent is another powerful technique for achieving high purity. For optimal results, a combination of these methods is often employed.
Q2: What are the expected yields for the Robinson-Schöpf synthesis of this compound?
A2: Reported yields for the Robinson-Schöpf synthesis of this compound can be up to 70% under optimized conditions.[1]
Q3: My purified this compound is a hemihydrate. How do I obtain the anhydrous form?
A3: Anhydrous this compound can be obtained by sublimation of the hemihydrate. The water of hydration is removed during the sublimation process.
Q4: What is a suitable solvent for recrystallizing this compound?
A4: While a specific solvent for this compound recrystallization is not extensively documented in the readily available literature, pentane has been mentioned in the context of dissolving the sublimed product before further purification. A good starting point for solvent screening would be non-polar to moderately polar solvents. A solvent system of 2-propanol/n-hexane has been used to crystallize related compounds.[1] General principles of recrystallization suggest experimenting with solvents in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed by several methods:
-
Melting Point: Pure, anhydrous this compound has a reported melting point of 63-64°C. A sharp melting point range close to this value is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates a high degree of purity.
-
Spectroscopic Methods: NMR (1H and 13C) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Comparison of Purification Methods for Synthetic this compound
| Purification Method | Typical Yield | Final Purity (Melting Point) | Advantages | Disadvantages |
| Sublimation | 58-62% (after two sublimations) | 62-64°C | Simple, effective for removing non-volatile impurities. | May not remove impurities with similar vapor pressures. |
| Column Chromatography | Variable | High (can yield colorless crystals) | Excellent for separating a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Variable | Potentially very high | Can be highly effective for achieving high crystalline purity. | Requires finding a suitable solvent system; can have lower recovery. |
Note: The data in this table is compiled from various sources and represents typical outcomes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Sublimation
-
Place the crude, dry this compound in a sublimation apparatus.
-
Heat the apparatus to approximately 40°C under a high vacuum (e.g., 0.3 mm Hg).
-
Collect the sublimed, nearly colorless crystals of this compound on the cold finger of the apparatus.
-
For higher purity, a second sublimation may be performed.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Alumina or Silica Gel 60.
-
Eluent System: A starting point is a mixture of a non-polar solvent and a polar solvent, such as methylene chloride/methanol (e.g., 4:1 v/v) with a small addition of a base (e.g., 2% aqueous ammonia or triethylamine) to prevent tailing.
-
Procedure: a. Prepare a slurry of the stationary phase in the eluent and pack the column. b. Dissolve the crude this compound in a minimum amount of the eluent. c. Load the sample onto the top of the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents (e.g., pentane, hexane, ethyl acetate, acetone, ethanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualizations
Caption: Experimental workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting logic for addressing low purity in synthetic this compound.
References
Validation & Comparative
A Comparative Analysis of Pseudopelletierine and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, biological activities, and experimental protocols of pseudopelletierine and its related isomers, offering a valuable resource for scientific research and pharmaceutical development.
This guide provides a comprehensive comparative analysis of this compound and its isomers, focusing on their chemical structures, physicochemical properties, and biological activities. While this compound itself is an achiral molecule due to a plane of symmetry and thus lacks enantiomers, this analysis extends to its structural isomers and the stereoisomers of closely related granatane alkaloids, such as the α- and β-isomers of granatan-3-ol. Understanding the nuanced differences between these compounds is critical for the targeted design and development of novel therapeutics.
Chemical and Physical Properties
This compound, a member of the granatane class of alkaloids, possesses a rigid bicyclic structure that distinguishes it from the closely related tropane alkaloids. This structural framework is the foundation for its unique chemical and biological characteristics. The isomers of related granatane alkaloids, particularly the diastereomers of granatan-3-ol, exhibit variations in the spatial orientation of substituents, which can significantly influence their physical properties and interactions with biological targets.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Chirality |
| This compound | C₉H₁₅NO | 153.22 | 54-56 | Achiral |
| α-Granatan-3-ol | C₉H₁₇NO | 155.24 | 69-71 | Chiral |
| β-Granatan-3-ol | C₉H₁₇NO | 155.24 | 103-105 | Chiral |
Biological Activity and Pharmacological Profile
The biological activities of this compound and its isomers are of significant interest due to their structural similarity to tropane alkaloids, which are known to interact with the central and peripheral nervous systems. The primary mechanism of action for many of these alkaloids involves the modulation of cholinergic and monoaminergic neurotransmitter systems.
While specific quantitative data directly comparing the receptor binding affinities of this compound and granatan-3-ol isomers is limited in publicly available literature, the principles of stereochemistry strongly suggest that the different spatial arrangements of the hydroxyl group in α- and β-granatan-3-ol will lead to distinct binding affinities and efficacies at various receptors. For instance, in the analogous tropane alkaloids, stereoisomerism profoundly impacts pharmacological activity.
Key Biological Targets:
-
Muscarinic Acetylcholine Receptors (mAChRs): As structural analogs of tropane alkaloids like atropine, granatane alkaloids are predicted to interact with mAChRs. The stereochemistry of the hydroxyl group in granatan-3-ol isomers is expected to influence their binding affinity and whether they act as agonists or antagonists at different mAChR subtypes.
-
Nicotinic Acetylcholine Receptors (nAChRs): Interaction with nAChRs is another potential mechanism of action, given the pharmacology of related alkaloids.
-
Monoamine Transporters (DAT, SERT, NET): Tropane alkaloids are well-known for their effects on dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. It is plausible that this compound and its isomers also modulate these transporters, which could have implications for neurological and psychiatric conditions.
Further research is necessary to fully elucidate and quantify the receptor binding profiles and functional activities of this compound and the individual stereoisomers of granatan-3-ol.
Experimental Protocols
The synthesis, separation, and characterization of this compound and its isomers are crucial for their study. Below are detailed methodologies for key experimental procedures.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Robinson-Schöpf reaction .
Materials:
-
Glutaraldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate buffer (pH 4.5)
-
Diethyl ether
-
Sodium hydroxide
-
Sodium chloride
Procedure:
-
A solution of acetonedicarboxylic acid is prepared in a sodium acetate buffer.
-
Methylamine hydrochloride is added to the solution, followed by the dropwise addition of glutaraldehyde.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solution is then made alkaline with sodium hydroxide.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
Synthesis and Separation of Granatan-3-ol Diastereomers
The α- and β-isomers of granatan-3-ol can be synthesized by the reduction of this compound and subsequently separated.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Diethyl ether
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of chloroform and methanol)
Procedure:
-
This compound is dissolved in a suitable solvent (e.g., methanol for NaBH₄ reduction).
-
The reducing agent (e.g., NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the solvent is removed.
-
The resulting mixture of α- and β-granatan-3-ol is then subjected to silica gel column chromatography.
-
Elution with an appropriate solvent system will separate the two diastereomers, which can be identified by their distinct retention factors on TLC and further characterized by spectroscopic methods (NMR, IR, MS).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by these alkaloids and a typical experimental workflow for their analysis.
Caption: Hypothetical modulation of a muscarinic cholinergic signaling pathway by this compound or its isomers.
Caption: A typical experimental workflow for the synthesis, separation, and analysis of this compound and its isomers.
A Comparative Guide to the Validation of Analytical Methods for Pseudopelletierine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of pseudopelletierine, a tropane alkaloid found in the root bark of the pomegranate tree (Punica granatum). The focus is on the validation parameters of these methods to ensure accuracy, precision, and reliability of results. While detailed comparative studies on various validated methods for this compound are not extensively available in public literature, this guide synthesizes the existing information on its analysis and draws parallels from validated methods for similar alkaloids.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical techniques applicable to the analysis of this compound. It is important to note that specific performance data for this compound is not always available; in such cases, typical performance characteristics for the analysis of other alkaloids are provided as a reference.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Typically > 0.999 |
| Limit of Detection (LOD) | ng/mL range (analyte dependent) | pg to ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Specificity | Good, but may have interferences from structurally similar compounds. | High, based on mass spectral fragmentation patterns. | Very High, based on specific precursor-product ion transitions. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are generalized methodologies for HPLC-UV and GC-MS tailored for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.
a) Sample Preparation (Pomegranate Root Bark)
-
Extraction: Macerate 1 gram of powdered pomegranate root bark with 20 mL of methanol containing 1% acetic acid.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
b) Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
c) Validation Parameters
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and construct a calibration curve by plotting peak area against concentration.
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method for the identification and quantification of volatile and semi-volatile compounds like this compound.
a) Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the basified sample (pH ~10) with a suitable organic solvent like dichloromethane or chloroform.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (Optional but recommended for improved peak shape): Silylate the dried extract using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) by heating at 70°C for 30 minutes.
b) GC-MS Conditions
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
c) Validation Parameters
-
Linearity: Prepare a series of derivatized standard solutions and construct a calibration curve based on the peak area of a characteristic ion.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ion.
-
Accuracy and Precision: Evaluate through recovery studies and replicate analyses of spiked samples.
-
Specificity: Confirm the identity of this compound by comparing the retention time and mass spectrum with that of a certified reference standard.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound detection.
Disclaimer: The information provided in this guide is intended for educational and informational purposes only. The experimental protocols are generalized and may require optimization for specific sample matrices and instrumentation. It is essential to consult relevant regulatory guidelines (e.g., ICH Q2(R1)) for comprehensive details on analytical method validation. The lack of extensive, publicly available, validated methods with detailed performance characteristics specifically for this compound necessitates careful in-house validation for any developed method.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic versus Natural Pseudopelletierine
A definitive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of synthetic and natural pseudopelletierine. This report provides a detailed examination of their molecular signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), affirming their structural identity.
The fundamental principle underlying this comparison is that the spectroscopic fingerprint of a pure chemical compound is intrinsic to its molecular structure and should be identical regardless of its origin, be it from a laboratory synthesis or extraction from a natural source. This guide presents a compilation of spectroscopic data for this compound, which, due to this principle, is representative of both synthetic and high-purity natural samples. Any significant deviations in the spectra of a sample would suggest the presence of impurities or a misidentification of the compound.
Data Presentation: A Head-to-Head Spectroscopic Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.36 | m | H-1, H-5 |
| 2.84 | m | H-2β, H-4β |
| 2.67 | s | N-CH₃ |
| 2.27 | m | H-2α, H-4α |
| 2.00 | m | H-6β, H-8β |
| 1.59 | m | H-6α, H-8α |
| 1.59 | m | H-7α, H-7β |
Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 209.7 | C | C-3 |
| 59.9 | CH | C-1, C-5 |
| 49.3 | CH₂ | C-2, C-4 |
| 40.9 | CH₃ | N-CH₃ |
| 28.1 | CH₂ | C-6, C-8 |
| 20.8 | CH₂ | C-7 |
Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H stretch (aliphatic) |
| 2854 | Strong | C-H stretch (aliphatic) |
| 1715 | Very Strong | C=O stretch (ketone) |
| 1455 | Medium | CH₂ bend |
| 1180 | Medium | C-N stretch |
Sample Preparation: KBr pellet.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 153 | 100 | [M]⁺ (Molecular Ion) |
| 110 | 80 | [M - C₂H₅N]⁺ |
| 96 | 65 | [M - C₃H₇N]⁺ |
| 82 | 95 | [C₅H₈N]⁺ |
| 57 | 75 | [C₃H₅N]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are representative of standard practices for the analysis of alkaloids like this compound.
Isolation of Natural this compound
Natural this compound is typically extracted from the root bark of the pomegranate tree (Punica granatum). The powdered root bark is subjected to an acid-base extraction protocol. The resulting crude alkaloid mixture is then purified using column chromatography over silica gel with a suitable eluent system (e.g., a mixture of dichloromethane and methanol with a small percentage of aqueous ammonia) to yield pure this compound.[1]
Synthesis of this compound
A common synthetic route to this compound involves a Robinson-Schöpf type condensation. This reaction utilizes glutaraldehyde, methylamine, and acetonedicarboxylic acid. The reaction is typically carried out in an aqueous buffered solution at a controlled pH. The resulting this compound is then extracted and purified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of the protons.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for the analysis of small molecules like this compound, typically using an electron beam of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of synthetic and natural this compound is illustrated in the following diagram.
Caption: Comparative analysis workflow.
Conclusion
The spectroscopic data for this compound obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a unique and definitive molecular fingerprint. This guide demonstrates that a pure sample of synthetic this compound will exhibit spectroscopic data that is indistinguishable from that of a pure sample of natural this compound. These analytical techniques are therefore essential tools for the verification of the identity and purity of this compound, regardless of its origin, which is a critical step in research, quality control, and drug development.
References
A Comparative Guide to Pseudopelletierine Quantification Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pseudopelletierine, a key alkaloid found in the bark of the pomegranate tree (Punica granatum), is crucial for pharmacological research, quality control of herbal medicines, and the development of new therapeutic agents. This guide provides a comprehensive cross-validation of common analytical techniques used for the quantification of this compound, offering a comparative analysis of their performance based on available experimental data.
Overview of Quantification Techniques
The quantification of this compound and related alkaloids is primarily achieved through various chromatographic methods. The selection of an appropriate technique depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most prominent methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Performance Comparison
While direct comparative studies validating multiple methods for this compound are limited in publicly available literature, the following table summarizes the typical performance characteristics of these analytical techniques based on their application to alkaloids and other phytochemicals found in pomegranate. This information can guide researchers in selecting the most suitable method for their specific needs.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | HPTLC |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg to ng range | ng/band range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg to ng range | ng/band range |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% | 90-110% |
| Precision (%RSD) | < 5% | < 10% | < 15% | < 10% |
| Selectivity | Moderate to Good | Excellent | Excellent | Moderate to Good |
| Throughput | Moderate | High | Moderate | High |
| Cost | Low to Moderate | High | Moderate to High | Low |
Note: The values presented are typical ranges and can vary significantly based on the specific instrumentation, method optimization, and sample matrix.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are generalized methodologies for the quantification of alkaloids from pomegranate bark, which can be adapted specifically for this compound.
Sample Preparation: Extraction of Alkaloids from Pomegranate Bark
A common procedure for the extraction of alkaloids, including this compound, from pomegranate bark involves the following steps:
-
Grinding: The dried pomegranate bark is finely ground to a powder to increase the surface area for extraction.
-
Alkalinization: The powdered bark is treated with an alkaline solution, such as aqueous sodium carbonate or ammonia, to liberate the free alkaloids.
-
Solvent Extraction: The alkalinized material is then extracted with an organic solvent like chloroform, dichloromethane, or a mixture of solvents. This step is often performed using techniques such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
Purification: The crude extract is then purified to remove interfering substances. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).
-
Concentration and Reconstitution: The purified extract is evaporated to dryness and the residue is reconstituted in a suitable solvent compatible with the chosen analytical technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of phytochemicals due to its robustness and cost-effectiveness.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase is a critical parameter for the separation of alkaloids.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance.
-
Quantification: Quantification is based on a calibration curve prepared from a certified reference standard of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
-
Chromatographic Conditions: Similar to HPLC-UV, a reversed-phase C18 column with a gradient elution of an aqueous buffer and an organic solvent is used.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of alkaloids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantification: Quantification is achieved using a calibration curve, often with the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for non-volatile alkaloids.
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the alkaloids based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) is the most common ionization technique.
-
Detection Mode: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: Quantification is performed using a calibration curve prepared with a this compound standard.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for quantification.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.
-
Sample Application: Samples and standards are applied to the plate as narrow bands using an automated applicator.
-
Mobile Phase: A mixture of organic solvents is used as the mobile phase. The composition is optimized to achieve good separation of the alkaloids.
-
Development: The plate is developed in a chromatographic chamber.
-
Densitometric Analysis: After development, the plate is dried and the separated bands are quantified using a densitometer at the wavelength of maximum absorbance for this compound.
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their concentration.
Methodology Workflow and Logical Relationships
The following diagrams illustrate the general workflow for this compound quantification and the logical relationship between different analytical stages.
Caption: General workflow for the quantification of this compound.
Caption: Logic for selecting a suitable analytical method.
Conclusion
The choice of an analytical technique for the quantification of this compound is a critical decision that impacts the reliability and applicability of the results. For high-sensitivity and high-selectivity requirements, particularly in complex biological matrices, LC-MS/MS is the method of choice. HPLC-UV offers a robust and cost-effective alternative for routine quality control and analysis of less complex samples. GC-MS is suitable for volatile alkaloids or when derivatization is feasible, providing excellent selectivity. HPTLC stands out for its high throughput and low operational cost, making it ideal for screening large numbers of samples.
Researchers and drug development professionals should carefully consider the specific requirements of their study, including sensitivity, selectivity, sample throughput, and budget, when selecting the most appropriate method. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a validated quantification method for this compound.
A Researcher's Guide to Establishing the Absolute Configuration of Pseudopelletierine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules like pseudopelletierine derivatives is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
This compound, a bicyclic alkaloid with the IUPAC name (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one, and its derivatives possess a rigid cage-like structure. The determination of the absolute configuration at stereocenters introduced through derivatization is paramount. The principal methods employed are single-crystal X-ray crystallography, chiroptical spectroscopy—namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)—and Nuclear Magnetic Resonance (NMR) spectroscopy, often involving chiral derivatizing or solvating agents.
Comparative Analysis of Methodologies
The selection of an appropriate method for determining the absolute configuration of a this compound derivative depends on several factors, including the physical state of the sample, the quantity available, and the presence of suitable functional groups. The following table summarizes the key aspects of each technique.
| Method | Sample Type | Amount Required | Time Required | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Crystalline solid | ~1 mg | Days to weeks | Unambiguous determination of both relative and absolute configuration.[1][2] | Requires a single, high-quality crystal, which can be difficult to obtain for all derivatives.[2] |
| Electronic Circular Dichroism (ECD) | Solution | 0.1 - 1 mg | Hours | High sensitivity for molecules with UV-Vis chromophores; can be readily compared with computational data.[3][4] | Less effective for molecules lacking strong chromophores; conformational flexibility can complicate spectral interpretation. |
| Vibrational Circular Dichroism (VCD) | Solution or neat liquid | 5 - 15 mg | Hours | Applicable to a wide range of molecules, including those without UV chromophores; provides rich structural information. | Lower sensitivity than ECD; requires higher sample concentrations. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Solution | 1 - 5 mg | 1 - 2 days | High reliability for molecules with reactive functional groups (e.g., -OH, -NH2); provides clear, quantifiable data (Δδ values). | Requires chemical derivatization, which adds experimental steps and may not be suitable for all molecules. |
| NMR with Chiral Solvating Agents | Solution | 1 - 5 mg | Hours | Non-destructive and rapid; directly applicable to the analyte without chemical modification. | The magnitude of the induced chemical shift differences can be small and solvent-dependent. |
Experimental Protocols and Workflows
Single-Crystal X-ray Crystallography
This technique provides the most definitive assignment of absolute configuration. The process involves growing a suitable single crystal of the enantiomerically pure this compound derivative. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule. The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal.
Experimental Protocol:
-
Crystallization: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture. Employ techniques such as slow evaporation, vapor diffusion, or cooling to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
Chiroptical Spectroscopy: ECD and VCD
Both ECD and VCD measure the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for a specific enantiomer and can be compared to the spectrum predicted by quantum chemical calculations for a known absolute configuration.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a known concentration of the enantiomerically pure this compound derivative in a suitable spectroscopic-grade solvent (e.g., methanol, acetonitrile for ECD; chloroform-d, DMSO-d6 for VCD).
-
Spectral Acquisition: Record the ECD or VCD spectrum on a calibrated spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the chosen enantiomer of the derivative using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the theoretical ECD or VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum.
-
-
Comparison and Assignment: Compare the experimental spectrum with the calculated spectra for both possible enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This method is particularly useful for derivatives containing a secondary alcohol or amine. The chiral molecule is reacted with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the protons in these diastereomers leads to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). The sign of these differences for protons on either side of the stereocenter allows for the determination of its absolute configuration.
For this compound derivatives, this method would typically be applied to a derivative where the ketone at C3 has been reduced to a hydroxyl group, or to N-demethylated analogs that can be derivatized at the secondary amine.
Experimental Protocol:
-
Derivatization: React the chiral this compound derivative separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the (S)-MTPA and (R)-MTPA esters or amides, respectively.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the derivatized stereocenter.
-
Configuration Assignment: Based on the established Mosher's method model, positive Δδ values on one side of the stereocenter and negative values on the other indicate the absolute configuration.
Conclusion
The determination of the absolute configuration of this compound derivatives can be achieved through several reliable methods. Single-crystal X-ray crystallography offers the most definitive answer but is contingent on obtaining suitable crystals. Chiroptical methods, particularly ECD and VCD, coupled with computational analysis, are powerful non-destructive techniques for molecules in solution. NMR-based methods, such as Mosher's analysis, provide a robust alternative, especially for derivatives with appropriate functional groups. For a comprehensive and unambiguous assignment, especially for novel derivatives, employing at least two of these orthogonal techniques is highly recommended.
References
comparative study of the pharmacological effects of pseudopelletierine and tropinone
A deep dive into the pharmacological effects of pseudopelletierine and tropinone reveals distinct interactions with the cholinergic nervous system. While tropinone exhibits activity as a partial agonist at the α7 nicotinic acetylcholine receptor, a comprehensive pharmacological profile for this compound remains less defined in publicly available research. This guide provides a comparative analysis based on current scientific literature, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
This compound and tropinone are both alkaloids with bicyclic structures. This compound, a granatane alkaloid, is primarily sourced from the root-bark of the pomegranate tree (Punica granatum)[1]. Tropinone, a tropane alkaloid, is a well-known precursor in the synthesis of several other tropane alkaloids, including atropine and cocaine[2][3]. Their structural similarities and differences form the basis for their distinct pharmacological activities, particularly their interactions with cholinergic receptors.
Comparative Pharmacological Data
Quantitative data on the pharmacological effects of this compound is notably scarce in the current body of scientific literature. In contrast, some quantitative data for tropinone's activity at the α7 nicotinic acetylcholine receptor (nAChR) is available.
| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |
| Tropinone | α7 Nicotinic Acetylcholine Receptor (human) | Two-electrode voltage clamp on Xenopus oocytes expressing the receptor | Potency (EC₅₀) | ~240 µM | Inferred from[4][5] |
| α7 Nicotinic Acetylcholine Receptor (human) | Two-electrode voltage clamp on Xenopus oocytes expressing the receptor | Efficacy (Iₘₐₓ) | More efficacious than tropisetron | ||
| This compound | Not specified | In vivo (animal models) | Adverse Effects | Hypertension, sight disorders, vomiting, collapse, respiratory paralysis |
Note: The EC₅₀ value for tropinone is an approximation derived from the statement that it is "100-fold less potent" than tropisetron, which has a reported EC₅₀ of ~2.4 µM at the human α7 nAChR. Direct experimental determination of tropinone's EC₅₀ is needed for a more precise value.
Pharmacological Effects
This compound
Detailed pharmacological studies on this compound are limited. Historical use as an anthelmintic has been noted, but its use is now discouraged due to significant adverse effects. The observed side effects, particularly hypertension and the potential for respiratory paralysis, suggest that this compound has significant physiological activity. The hypertensive effect could potentially be mediated through interactions with adrenergic or cholinergic receptors that regulate blood pressure, but specific receptor binding data is not available to confirm this.
Tropinone
Tropinone has been identified as a selective partial agonist of the α7 nicotinic acetylcholine receptor. Partial agonists bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. The α7 nAChR is a ligand-gated ion channel that is highly expressed in the central nervous system and is involved in cognitive processes such as learning and memory. As a partial agonist, tropinone can modulate cholinergic neurotransmission at these receptors. While it is less potent than the known α7 partial agonist tropisetron, it is reported to have a greater maximal effect (efficacy).
Signaling Pathways and Experimental Workflows
To understand the pharmacological effects of these compounds, it is essential to visualize the signaling pathways they may modulate and the experimental workflows used to study them.
Cholinergic Signaling at the Nicotinic α7 Receptor
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel. Upon binding of an agonist like acetylcholine, or a partial agonist like tropinone, the channel opens, allowing the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx leads to depolarization of the cell membrane and activation of downstream signaling cascades.
Experimental Workflow for Receptor Binding Assay
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. This workflow illustrates the general steps involved in a competitive binding assay.
Experimental Workflow for Functional Assay using Xenopus Oocytes
The functional activity of a compound on an ion channel receptor, such as the α7 nAChR, can be assessed using the Xenopus oocyte expression system coupled with two-electrode voltage clamp electrophysiology.
Detailed Experimental Protocols
Radioligand Binding Assay for Nicotinic and Muscarinic Receptors
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound for nicotinic or muscarinic acetylcholine receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO cells transfected with human α7 nAChR or M1 mAChR).
-
Radioligand specific for the receptor (e.g., [³H]-Epibatidine for nAChRs, [³H]-N-methylscopolamine for mAChRs).
-
Test compound (this compound or tropinone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Unlabeled competing ligand for determining non-specific binding (e.g., nicotine for nAChRs, atropine for mAChRs).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membranes.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of an excess of the unlabeled competing ligand) from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay using Xenopus Oocyte Expression System
This protocol outlines the steps for assessing the functional activity of a compound on a ligand-gated ion channel expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the receptor of interest (e.g., human α7 nAChR).
-
Oocyte incubation solution (e.g., Barth's solution).
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., OR-2).
-
Test compound (this compound or tropinone).
-
Agonist control (e.g., acetylcholine).
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually. Inject each oocyte with the cRNA encoding the receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in oocyte incubation solution to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the recording chamber with the recording solution. Apply the test compound at various concentrations to the oocyte for a defined period.
-
Current Measurement: Record the ion current elicited by the application of the test compound.
-
Data Analysis: Measure the peak amplitude of the current response. Plot the normalized current response as a function of the test compound concentration and fit the data to a Hill equation to determine the EC₅₀ and Iₘₐₓ values.
FLIPR Calcium Mobilization Assay for Gq-Coupled GPCRs
This protocol is suitable for assessing the activity of compounds on Gq-coupled muscarinic acetylcholine receptors (M1, M3, M5), which signal through an increase in intracellular calcium.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells transfected with human M1 mAChR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound or tropinone).
-
Agonist control (e.g., carbachol).
-
Antagonist control (e.g., atropine).
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 60 minutes) at 37°C.
-
Assay: Place the cell plate in the FLIPR instrument.
-
Compound Addition and Measurement: The FLIPR instrument will add the test compound at various concentrations to the wells and simultaneously measure the fluorescence intensity over time. A baseline fluorescence is measured before compound addition.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value can be determined. For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist, and the inhibition of the agonist-induced response is measured to determine the IC₅₀.
Conclusion
The pharmacological profiles of this compound and tropinone show clear distinctions based on the available data. Tropinone demonstrates a specific interaction with the α7 nicotinic acetylcholine receptor as a partial agonist, suggesting a role in modulating cholinergic neurotransmission in the central nervous system. In contrast, the pharmacological targets of this compound remain largely uncharacterized, although its observed toxicity points to potent biological activity. Further research, particularly receptor binding studies and functional assays, is crucial to elucidate the mechanisms underlying the effects of this compound and to provide a more complete comparative understanding of these two alkaloids. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Pelletierine (FDB002166) - FooDB [foodb.ca]
- 3. Pelletierine | C8H15NO | CID 3034881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unitedrelay.org [unitedrelay.org]
- 5. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anthelmintic Activity of Pseudopelletierine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anthelmintic activity of pseudopelletierine, an alkaloid derived from the root-bark of the pomegranate tree (Punica granatum), against established anthelmintic drugs. While historical accounts and qualitative studies suggest its potential as a worming agent, a lack of extensive, modern quantitative data presents a significant gap in our understanding of its efficacy. This document summarizes the available information, compares it with standard anthelmintics, and outlines the experimental protocols necessary for its validation.
Executive Summary
This compound has been historically recognized for its anthelmintic properties, primarily investigated against the liver fluke Fasciola hepatica. However, contemporary research providing specific efficacy metrics such as EC50 or LC50 values is scarce. In contrast, drugs like albendazole and praziquantel have well-documented efficacy profiles against a range of helminths. This guide highlights the need for renewed investigation into this compound, leveraging modern assay techniques to quantify its activity and elucidate its mechanism of action.
Comparative Analysis of Anthelmintic Efficacy
Due to the limited quantitative data for this compound, a direct numerical comparison is challenging. The following table summarizes the available qualitative information for this compound and quantitative data for the comparator drugs, albendazole and praziquantel, against Fasciola hepatica and other relevant helminths.
| Compound | Target Helminth(s) | In Vitro Efficacy | In Vivo Efficacy | Mechanism of Action (Proposed/Established) |
| This compound | Fasciola hepatica | Activity observed, but noted to be less potent than isopelletierine.[1] No quantitative data (EC50/LC50) available in reviewed literature. | No data available in reviewed literature. | Hypothesized: Neuromuscular paralysis via antagonism of acetylcholine receptors, consistent with other tropane alkaloids. |
| Albendazole | Fasciola hepatica, various nematodes (e.g., Haemonchus contortus) | Egg Hatch Assay (F. hepatica): Significant inhibition of egg hatching at concentrations of 5, 10, and 20 nmol/mL.[2] Ovicidal activity suggested at 0.5 µM.[3][4] | Cattle (F. hepatica): 77.5% to 92.3% reduction in fluke burden at doses of 7.5 to 10 mg/kg.[5] Goats (F. hepatica): 88.2% efficacy at 7.5 mg/kg. | Inhibition of microtubule polymerization by binding to β-tubulin, disrupting glucose uptake and leading to parasite death. |
| Praziquantel | Schistosomes, Cestodes (Ineffective against F. hepatica) | F. hepatica: No significant effect on motility or tegument. | F. hepatica: Generally considered ineffective. | Induces rapid influx of Ca2+, leading to muscle contraction and spastic paralysis, followed by tegumental disruption in susceptible worms. |
Experimental Protocols
To validate and quantify the anthelmintic activity of this compound, standardized in vitro and in vivo assays are essential. The following are detailed methodologies for key experiments.
In Vitro Assays
1. Adult Motility Assay:
This assay assesses the direct effect of a compound on the motor activity of adult worms, indicating a potential paralytic mechanism of action.
-
Parasite Preparation: Adult Fasciola hepatica are collected from the bile ducts of infected sheep or cattle at slaughter. They are washed with a suitable buffer (e.g., phosphate-buffered saline) and acclimatized in a culture medium (e.g., RPMI-1640) at 37°C.
-
Assay Procedure: Individual or small groups of flukes are placed in wells of a culture plate containing the culture medium. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to achieve a range of final concentrations. A solvent control and a positive control (e.g., albendazole) are included.
-
Data Collection: The motility of the flukes is observed and scored at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a microscope. Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death). The time to paralysis and death is recorded.
-
Data Analysis: The results are typically expressed as the percentage of paralysis or death over time for each concentration. EC50 (half-maximal effective concentration) values for paralysis can be calculated.
2. Egg Hatch Assay (EHA):
This assay evaluates the ovicidal activity of a compound by measuring the inhibition of egg hatching.
-
Egg Collection: Fasciola hepatica eggs are recovered from the bile of infected animals or the feces of infected hosts. The eggs are washed and embryonated by incubation in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 14 days).
-
Assay Procedure: A standardized number of embryonated eggs are placed in the wells of a microtiter plate. The test compound (this compound) is added at various concentrations. A negative control (solvent) and a positive control (e.g., albendazole) are run in parallel. The plates are incubated under controlled conditions for a specified duration.
-
Hatching Induction and Quantification: After the incubation period, hatching is induced by exposing the eggs to light. The number of hatched larvae (miracidia) and unhatched eggs are counted under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the negative control. The IC50 (half-maximal inhibitory concentration) value can then be determined.
In Vivo Assay
Fecal Egg Count Reduction Test (FECRT):
This test is the standard method for evaluating the in vivo efficacy of an anthelmintic in a host animal.
-
Animal Selection and Infection: A cohort of suitable host animals (e.g., sheep or cattle) are artificially or naturally infected with a known number of Fasciola hepatica metacercariae. The infection is allowed to establish over a period of weeks.
-
Treatment: A pre-treatment fecal egg count is determined for each animal. The animals are then divided into a control group (receiving a placebo or vehicle) and treatment groups (receiving different doses of this compound). A positive control group treated with a known effective drug like albendazole should also be included.
-
Post-Treatment Sampling: Fecal samples are collected from each animal at specified time points post-treatment (e.g., 7, 14, and 21 days).
-
Data Analysis: The number of eggs per gram of feces (EPG) is determined for each sample. The percentage of fecal egg count reduction is calculated using the formula: FECR (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100. An efficacy of >90% is generally considered effective.
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Anthelmintic Validation
Caption: Workflow for in vitro validation of anthelmintic activity.
Hypothesized Signaling Pathway for this compound's Anthelmintic Action
Based on its classification as a tropane alkaloid, this compound may act as an antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular system of helminths. This would disrupt neurotransmission, leading to paralysis.
Caption: Hypothesized mechanism of this compound-induced paralysis.
Conclusion and Future Directions
The historical context of this compound suggests its potential as an anthelmintic agent. However, the lack of robust, quantitative data on its efficacy and a confirmed mechanism of action are major limitations. Further research is imperative to validate its activity using standardized in vitro and in vivo models. A thorough investigation, following the protocols outlined in this guide, would enable a direct comparison with existing anthelmintics and determine if this compound or its derivatives warrant consideration in modern drug development pipelines. The exploration of natural compounds like this compound is crucial in the face of growing anthelmintic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Efficacy of Albendazole against Fasciola hepatica in Naturally Infected Cattle by In Vivo and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EFficacy of albendazole for treatment of naturally acquired fasciola hepatica in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Pseudopelletierine proper disposal procedures
Proper management and disposal of pseudopelletierine are critical for ensuring laboratory safety and environmental protection. As its toxicological properties have not been fully investigated, it must be handled as a hazardous chemical, adhering to stringent disposal protocols.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with the required personal protective equipment (PPE) and safe handling practices.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields as described by OSHA's eye and face protection regulations.[1]
-
Gloves: Use nitrile or other chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[2]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[3]
-
Respiratory Protection: If working with the solid form or creating aerosols, avoid dust formation.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid getting the chemical in eyes, on skin, or on clothing.
-
Avoid ingestion and inhalation.
-
Store the chemical in a tightly closed, suitable container in a dry, well-ventilated place. For product quality, refrigeration is recommended.
Step-by-Step Disposal Protocol
A formal disposal plan should be formulated before any laboratory activity involving this compound begins. A laboratory chemical is considered waste when it is no longer intended for use.
1. Waste Characterization and Segregation:
-
This compound waste is classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams. It must be segregated from incompatible materials, such as strong oxidizing agents.
2. Container Selection and Labeling:
-
Use a leak-proof, closable container that is in good condition and compatible with the chemical. The original container is often a suitable choice.
-
Affix a "Hazardous Waste" label to the container immediately.
-
The label must clearly state the full chemical name ("this compound") and any other components in the waste container. Do not use chemical abbreviations.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated and secure "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.
-
Keep the waste container tightly closed except when adding waste.
-
Use secondary containment, such as a tray, for liquid waste to contain potential spills or leaks.
-
Do not overfill the container; fill to no more than the shoulder of the bottle.
4. Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection and disposal.
-
Follow your institution's specific procedures for requesting a hazardous material pickup.
Spill and Decontamination Procedures
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and contamination.
1. Immediate Response:
-
Alert others in the vicinity and evacuate the area if the spill is large.
-
Ensure the area is well-ventilated.
-
Put on the appropriate PPE before starting the cleanup process.
2. Spill Containment and Cleanup:
-
For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.
-
Carefully sweep up or scoop the material and place it into a suitable, labeled hazardous waste container.
3. Decontamination and Waste Disposal:
-
Clean the spill area with a suitable laboratory disinfectant or a 70% ethanol solution.
-
All materials used for the cleanup, including paper towels, gloves, and absorbents, must be placed in the sealed hazardous waste container for disposal.
Quantitative Disposal and Storage Limits
Regulations specify the maximum amount of hazardous waste that can be stored in a laboratory's Satellite Accumulation Area (SAA).
| Parameter | Limit | Description |
| Hazardous Waste Volume | 55 gallons | Maximum total volume of all hazardous waste that can be accumulated in an SAA. |
| Acutely Hazardous Waste (P-List) Volume | 1 quart | Maximum volume for acutely toxic hazardous wastes. Once this limit is reached, it must be removed within three days. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pseudopelletierine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Pseudopelletierine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural steps, you can minimize risks and handle this alkaloid with confidence.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemical-resistant nitrile gloves (double-gloving recommended). | Required for all handling activities, including preparation, weighing, and disposal. Change gloves frequently, and immediately if contaminated. |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3] | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling this compound as a powder or when there is a potential for aerosol generation.[1] |
| Protective Clothing | Disposable, solid-front gown with back closure and tight-fitting cuffs. A chemical-resistant apron or coverall should be considered for procedures with a high risk of splashing.[2] | Required to protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Mandatory for all laboratory work. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound. All procedures should be carried out in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of exposure.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a certified chemical fume hood or other ventilated enclosure.
-
Material Assembly: Before starting, gather all necessary equipment, including vials, solvents, absorbent pads, and clearly labeled waste containers.
-
PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respirator, eye and face protection, and outer gloves.
2. Weighing and Solution Preparation:
-
When weighing solid this compound, use a containment balance or conduct the weighing process within the ventilated enclosure to prevent the dispersion of powder.
-
When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.
3. Post-Handling and Decontamination:
-
After handling, wipe down all surfaces in the work area with an appropriate deactivating solution.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Carefully remove and dispose of PPE in the designated hazardous waste container.
Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Restrict Area: Evacuate the immediate area and restrict access.
-
Cleanup:
-
For small spills, and while wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Carefully collect the contaminated material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation: Segregate all this compound waste, including contaminated PPE, absorbent materials, and empty containers, into clearly labeled hazardous waste containers.
-
Container Management: Keep waste containers tightly closed and store them in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not empty any this compound waste into drains.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
